molecular formula C7H10O5 B605009 6-Alkynyl-fucose CAS No. 1193251-61-4

6-Alkynyl-fucose

Cat. No.: B605009
CAS No.: 1193251-61-4
M. Wt: 174.15
InChI Key: CZNHMTJHTGBOTL-DVEMRHSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Alkynyl-fucose (6AF) is a functional fucose analog that serves as a powerful bioorthogonal chemical tool for labeling, detecting, and studying protein fucosylation in living cells . Its core structure features an alkyne group at the C6 position, which allows it to be metabolically incorporated into cellular glycans via the fucose salvage pathway. Once incorporated, the alkyne tag enables subsequent detection and isolation through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with azide-conjugated probes, such as biotin-azide or fluorescent dyes . This compound is efficiently utilized by protein O-fucosyltransferases POFUT1 and POFUT2, allowing for specific labeling and investigation of O-fucosylation on Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type-1 Repeats (TSRs), respectively . Research using mass spectrometry has confirmed that 6AF is incorporated onto the correct consensus sequences and does not hinder the subsequent elongation of the O-fucose monosaccharide by downstream glycosyltransferases . Notably, 6-Alkynyl-fucose exhibits differential activity across fucosyltransferases. While it acts as a substrate for POFUT1 and POFUT2, it functions as a potent inhibitor of Fucosyltransferase 8 (FUT8), thereby significantly reducing core fucosylation of N-linked glycans . This dual functionality makes it a significant tool for both the imaging of O-fucosylated glycans and the functional modulation of fucosylation in research contexts, particularly in the fields of developmental biology, cancer research, and immunology .

Properties

IUPAC Name

(3S,4R,5S,6S)-6-ethynyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H/t3-,4+,5+,6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHMTJHTGBOTL-DVEMRHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Bridging Glycobiology and Chemical Precision

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Alkynyl-fucose and its Bioorthogonal Properties

Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological functions, from protein folding and stability to cell signaling and immune responses.[1] Fucosylation—the addition of the deoxyhexose L-fucose—is a critical type of glycosylation implicated in processes like Notch signaling, selectin-mediated cell adhesion, and the pathology of various cancers.[2][3][4] However, studying the dynamic lifecycle of specific glycans within a complex biological system has historically been a formidable challenge.

The advent of bioorthogonal chemistry has revolutionized this field by providing tools to observe biomolecules in their native environment without perturbing cellular processes.[5][6][7] 6-Alkynyl-fucose (6AF) stands out as a powerful chemical reporter for fucosylated glycans.[8][9] This fucose analog contains a small, chemically inert alkyne group that, once metabolically incorporated into glycoconjugates, serves as a versatile handle for covalent ligation to reporter probes via "click chemistry."[8][10][11] This guide provides a comprehensive overview of the principles, methodologies, and applications of 6-alkynyl-fucose for researchers in glycobiology and drug development.

The Biological Landscape: Fucose Metabolism and Incorporation

To understand how 6-alkynyl-fucose works, one must first appreciate the endogenous pathways it hijacks. Mammalian cells synthesize the activated fucose donor, GDP-fucose, through two primary routes: the de novo pathway and the salvage pathway.[2][4]

  • De Novo Pathway: This is the primary route, converting GDP-mannose into GDP-fucose through a series of enzymatic steps.[1][3]

  • Salvage Pathway: This pathway utilizes free L-fucose from dietary sources or lysosomal degradation of glycoproteins.[1] Fucose is first phosphorylated by fucose kinase (FUK) and then converted to GDP-fucose by GDP-fucose pyrophosphorylase (FPGT).[12]

6-Alkynyl-fucose is introduced to cells, typically in a peracetylated form (e.g., 1,2,3,4-Tetra-O-acetyl-6-alkynyl-fucose) to enhance its membrane permeability.[13][14] Once inside the cell, non-specific intracellular esterases cleave the acetyl groups, releasing 6-alkynyl-fucose and trapping it within the cytoplasm.[13] The cellular machinery then recognizes 6-alkynyl-fucose as a substrate for the salvage pathway, converting it into GDP-6-alkynyl-fucose.[8][15] This unnatural nucleotide sugar is then transported into the Golgi apparatus and endoplasmic reticulum, where fucosyltransferases (FUTs) attach it to N- and O-linked glycans on newly synthesized proteins.[4][16]

G cluster_cell Cellular Environment cluster_cytosol Cytosol cluster_golgi Golgi / ER Ac4_6AF Peracetylated 6-Alkynyl-Fucose (Ac4-6AF) i6AF 6-Alkynyl-Fucose (6AF) Ac4_6AF->i6AF Esterases GDP_6AF GDP-6-Alkynyl-Fucose i6AF->GDP_6AF Salvage Pathway (FUK, FPGT) Transported_GDP_6AF GDP-6-Alkynyl-Fucose GDP_6AF->Transported_GDP_6AF GDP-Fuc Transporter Labeled_Glycoprotein 6AF-Labeled Glycoprotein Transported_GDP_6AF->Labeled_Glycoprotein Fucosyltransferases (FUTs) Glycoprotein Nascent Glycoprotein Glycoprotein->Labeled_Glycoprotein Extracellular Extracellular Ac4-6AF Extracellular->Ac4_6AF Cellular Uptake

Figure 1: Metabolic incorporation of 6-alkynyl-fucose via the salvage pathway.

Bioorthogonal Ligation: The "Click" Chemistry Reaction

The term "bioorthogonal" describes a chemical reaction that can occur inside a living system without interfering with native biochemical processes.[5][17] The alkyne group on the incorporated 6-alkynyl-fucose is bioorthogonal; it does not react with any functional groups typically found in a cell.[18][19] It serves as a specific chemical handle that can be detected by an exogenously supplied probe containing a complementary azide group.[6][7]

The most common reaction used is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[11][20][21] In this reaction, a copper(I) catalyst promotes the rapid and highly specific ligation of the alkyne (on the fucose) and an azide (on the probe), forming a stable triazole linkage.[18][21] The probe can be a fluorophore for imaging applications or an affinity tag like biotin for enrichment and proteomic analysis.[8][22]

For applications in living organisms where the toxicity of copper is a concern, a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used.[20] This reaction employs a strained cyclooctyne probe that reacts with azides without the need for a metal catalyst.

G cluster_workflow Bioorthogonal Detection Workflow Step1 Step 1: Metabolic Labeling Incubate cells with 6-Alkynyl-Fucose (6AF) Incorporation 6AF is incorporated into glycoproteins via the salvage pathway Step1->Incorporation Step2 Step 2: Bioorthogonal Ligation Lyse cells (or fix) and add 'Click' reaction cocktail Incorporation->Step2 Labeled Glycoproteins carry alkyne handle Reaction CuAAC Reaction: Alkyne (on 6AF) + Azide-Probe Step2->Reaction Step3 Step 3: Analysis Visualize or enrich labeled glycoproteins Reaction->Step3 Stable Triazole Linkage Analysis Detection of Probe: - Fluorescence Imaging - Affinity Purification (Biotin) Step3->Analysis

Figure 2: General workflow for labeling and detecting fucosylated glycans.

Dual Functionality: 6-Alkynyl-fucose as an Inhibitor

Beyond its role as a reporter, 6-alkynyl-fucose also functions as a metabolic inhibitor of fucosylation.[23][24] Once converted to GDP-6-alkynyl-fucose, it competitively inhibits the enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3), a critical enzyme in the de novo GDP-fucose synthesis pathway.[24][25] This inhibition leads to a depletion of the endogenous pool of GDP-fucose, reducing overall fucosylation levels.[15][16] This dual functionality makes 6AF a valuable tool for studying the consequences of reduced fucosylation on cellular processes like tumor cell migration and invasion.[24][25]

G cluster_pathways GDP-Fucose Biosynthesis Pathways cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Man GDP-Mannose FX_Enzyme FX Enzyme (TSTA3) GDP_Man->FX_Enzyme Endo_GDP_Fuc Endogenous GDP-Fucose Pool FX_Enzyme->Endo_GDP_Fuc Free_6AF 6-Alkynyl-Fucose GDP_6AF GDP-6-Alkynyl-Fucose Free_6AF->GDP_6AF FUK, FPGT GDP_6AF->FX_Enzyme Inhibition

Figure 3: Inhibitory mechanism of 6-alkynyl-fucose on the de novo pathway.

Comparative Analysis of Fucose Analogs

Several fucose analogs have been developed for metabolic labeling, each with distinct properties. The choice of analog can significantly impact experimental outcomes, as their incorporation efficiency and tolerance by fucosyltransferases vary.[16][26][27]

Feature6-Alkynyl-fucose (6AF)7-Alkynyl-fucose (7AF)6-Azido-fucose (6AzF)
Chemical Reporter Terminal AlkyneInternal AlkyneAzide
Incorporation Efficiency High, particularly for O-fucosylation by POFUTs.[16][26]Generally lower than 6AF; less efficient conversion to GDP-form.[16][27]Very high, sometimes more efficient than 6AF.[15]
Enzyme Preference Well-tolerated by Protein O-fucosyltransferases (POFUTs).[8][26]Better tolerated by some fucosyltransferases (e.g., FUT8) compared to 6AF.[26]Generally well-tolerated.
Bioorthogonal Reaction CuAAC (with azide probe) or SPAAC (with cyclooctyne-azide probe)CuAAC (with azide probe) or SPAAC (with cyclooctyne-azide probe)CuAAC (with alkyne probe) or SPAAC (with cyclooctyne probe)
Toxicity/Side Effects Can inhibit the de novo fucosylation pathway.[24][25] Less toxic than early azide analogs.[8]Lower inhibitory effect on de novo pathway.[24]Some early reports suggested higher toxicity compared to alkyne analogs.[8]
Primary Application General fucosylation profiling, O-fucosylation studies, fucosylation inhibition studies.Probing specific fucosyltransferases that better tolerate its structure.High-sensitivity glycan imaging.[12]

Experimental Protocol: Labeling and Visualization of Fucosylated Proteins in Cultured Cells

This protocol provides a self-validating methodology for the specific detection of fucosylated glycoproteins in mammalian cells.

Materials and Reagents
  • Cell Line: HEK293T or other cell line of interest.

  • Culture Medium: DMEM or appropriate medium, supplemented with 10% FBS.

  • Metabolic Label: Peracetylated 6-Alkynyl-fucose (Ac4-6AF) (e.g., from Peptide Institute, Inc.[28] or MedchemExpress[11]).

  • Controls: L-fucose and DMSO (vehicle).

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • Click Chemistry Reagents:

    • Fluorescent Azide Probe (e.g., Azide-Fluor 488).

    • Copper(II) Sulfate (CuSO4).

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Analysis: SDS-PAGE gels, fluorescence gel scanner, Western blot equipment.

Step-by-Step Methodology

A. Metabolic Labeling

  • Seed cells in a 6-well plate and grow to ~70% confluency.

  • Prepare stock solutions: 50 mM Ac4-6AF in DMSO, 100 mM L-fucose in water.

  • Aspirate the medium and replace with fresh medium containing the following treatments:

    • Well 1 (Test): 50-100 µM Ac4-6AF.

    • Well 2 (Competition Control): 50-100 µM Ac4-6AF + 1 mM L-fucose.

    • Well 3 (Negative Control): DMSO vehicle only.

    • Well 4 (Natural Sugar Control): 1 mM L-fucose only.

  • Incubate cells for 24-48 hours under standard culture conditions. The long incubation allows for protein turnover and incorporation of the analog.[14]

B. Cell Lysis

  • Wash cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer to each well.

  • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

C. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a fresh tube, combine 50 µg of protein lysate with PBS to a final volume of 40 µL.

  • Prepare a fresh "Click Cocktail" by premixing the following (volumes are per reaction):

    • 2.5 µL of Fluorescent Azide Probe (2 mM stock in DMSO).

    • 2.5 µL of TBTA (8 mM in DMSO).

    • 2.5 µL of TCEP or Sodium Ascorbate (50 mM in water, freshly made).

    • 2.5 µL of CuSO4 (20 mM in water).

    • Causality Note: TCEP/Ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) state. TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.[19]

  • Add 10 µL of the Click Cocktail to each protein sample.

  • Vortex gently and incubate at room temperature for 1 hour, protected from light.

D. Analysis by SDS-PAGE

  • Add 4x Laemmli sample buffer to each reaction and boil for 5 minutes.

  • Load equal amounts of protein onto a polyacrylamide gel.

  • After electrophoresis, visualize the labeled proteins using a fluorescence gel scanner at the appropriate wavelength for your probe.

  • Expected Results & Validation:

    • Test Lane: A fluorescent banding pattern corresponding to fucosylated glycoproteins.

    • Competition Lane: A significant reduction in fluorescence signal compared to the test lane. This demonstrates that the labeling is specific to the fucose metabolic pathway, as the natural sugar outcompetes the analog.[8]

    • Negative/Natural Sugar Lanes: No fluorescence should be observed, confirming that the signal is dependent on both the alkyne analog and the click reaction.

Conclusion and Future Perspectives

6-Alkynyl-fucose is a cornerstone tool in chemical glycobiology, offering a robust and versatile method for the visualization, identification, and functional interrogation of fucosylated glycans.[8][10] Its dual capacity as both a bioorthogonal reporter and a metabolic inhibitor provides a unique advantage for dissecting the complex roles of fucosylation in health and disease.[24][25] As research progresses, the development of next-generation fucose analogs with enhanced specificity for particular fucosyltransferases or improved in vivo properties will further refine our ability to study and manipulate the fucoglycome with unparalleled precision.[16][26]

References

  • Al-Shareffi, E., et al. (2013). 6-alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases 1 and 2. Glycobiology, 23(2), 188-98. [Link]

  • Yao, HZ., et al. (2022). Chemical Reporters for Bacterial Glycans: Development and Applications. ACS Chemical Biology, 17(5), 1049-1067. [Link]

  • Chang, P. V., et al. (2007). Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters. Journal of the American Chemical Society, 129(27), 8400-8401. [Link]

  • Chang, P. V., et al. (2007). Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters. ACS Publications. [Link]

  • Al-Shareffi, E., et al. (2013). 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2. PMC. [Link]

  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R. [Link]

  • Almaraz, R. T., & A-Ga-Ye, T. (2021). Chemical reporters to study mammalian O-glycosylation. Biochemical Society Transactions, 49(2), 817-828. [Link]

  • Kizuka, Y., et al. (2020). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. PubMed, 21(17), 6007. [Link]

  • Locasale, J. W., et al. (2023). Aberrant L-Fucose Accumulation and Increased Core Fucosylation Are Metabolic Liabilities in Mesenchymal Glioblastoma. Cancer Research, 83(2), 244-257. [Link]

  • Surat, P. (2019). Bioorthogonal Chemical Reporters. News-Medical.Net. [Link]

  • Al-Shareffi, E., et al. (2013). 6-alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2. Glycobiology, 23(2), 188-198. [Link]

  • van der Meer, T., et al. (2024). A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. PNAS, 121(26), e2318081121. [Link]

  • Dehnert, K. W., et al. (2011). Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS Chemical Biology, 6(6), 547-552. [Link]

  • Kizuka, Y., et al. (2020). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. PMC. [Link]

  • Wittmann, V. (2015). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. KOPS. [Link]

  • Kizuka, Y., et al. (2020). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. MDPI. [Link]

  • Kizuka, Y., et al. (2019). Mechanism and application of fucosylation inhibition by 6-alkynyl-fucose. ResearchGate. [Link]

  • Kizuka, Y. (2019). Detection and Modulation of Fucosylated Glycans using Fucose Analogs. PDF. [Link]

  • Li, W., et al. (2021). The Function of Fucosylation in Progression of Lung Cancer. Frontiers in Oncology, 11, 725838. [Link]

  • Wang, X., et al. (2020). Exogenous l-fucose attenuates neuroinflammation induced by lipopolysaccharide. Journal of Biological Chemistry, 295(38), 13298-13311. [Link]

  • Kizuka, Y., et al. (2020). Differential labeling of glycoproteins with alkynyl fucose analogs. Fujita Health University. [Link]

  • Hsu, T. L., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. PMC. [Link]

  • PEPTIDE INSTITUTE, INC. 6-Alkynyl-Fucose. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Zhao, Y., et al. (2022). L-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits. bioRxiv. [Link]

Sources

6-Alkynyl-Fucose: A Dual-Mode Probe for Fucosyltransferase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Metabolic Oligosaccharide Engineering

Executive Summary

6-Alkynyl-fucose (6-Alk-Fuc) is a potent metabolic probe used to visualize and quantify fucosylated glycans via bioorthogonal chemistry.[1][2][3] Unlike passive labels, 6-Alk-Fuc exhibits a unique dual mechanism : it serves as a substrate for the fucose salvage pathway while simultaneously inhibiting the de novo GDP-fucose biosynthesis pathway.

This guide provides a rigorous technical framework for deploying 6-Alk-Fuc in drug development and glycoproteomics. It addresses the critical balance between efficient labeling and biological perturbation, specifically regarding Notch signaling and FX (TSTA3) inhibition.

Part 1: Mechanism of Action

To use 6-Alk-Fuc effectively, researchers must understand its metabolic routing. The molecule bypasses the de novo pathway and exploits the salvage pathway to generate the donor substrate GDP-6-Alk-Fuc.

1.1 The "Self-Promoting" Incorporation Mechanism

6-Alk-Fuc acts as a competitive inhibitor of FX (TSTA3) , the enzyme responsible for the final step of de novo GDP-fucose synthesis. By blocking endogenous GDP-fucose production, 6-Alk-Fuc forces the cell to rely on the salvage pathway, thereby enhancing its own incorporation into glycans.

  • Entry: Peracetylated 6-Alk-Fuc passively diffuses across the cell membrane and is deacetylated by cytosolic esterases.

  • Activation: Fucose Kinase (FUK) converts it to Fuc-1-P analog.

  • Donor Formation: GDP-Fucose Pyrophosphorylase (GFPP) converts it to GDP-6-Alk-Fuc.

  • Transfer: Fucosyltransferases (FUTs) and Protein O-Fucosyltransferases (POFUTs) transfer the analog to nascent glycans in the Golgi.

1.2 Pathway Visualization

The following diagram illustrates the salvage pathway utilization and the specific inhibition point of 6-Alk-Fuc.

G cluster_denovo De Novo Pathway (Inhibited) cluster_salvage Salvage Pathway (Activated) GDP_Man GDP-Mannose FX FX (TSTA3) [Target of Inhibition] GDP_Man->FX Endo_GDP_Fuc Endogenous GDP-Fucose FX->Endo_GDP_Fuc Blocked by 6-Alk-Fuc FUTs Fucosyltransferases (FUTs/POFUTs) Endo_GDP_Fuc->FUTs Depleted Exo_6AF 6-Alkynyl-Fucose (Exogenous) Exo_6AF->FX Inhibits Fuc1P 6-Alk-Fuc-1-P Exo_6AF->Fuc1P Fucose Kinase GDP_6AF GDP-6-Alk-Fuc (Active Donor) Fuc1P->GDP_6AF GFPP GDP_6AF->FUTs Glycan Fucosylated Glycan (Alkyne-Tagged) FUTs->Glycan Incorporation

Caption: 6-Alkynyl-fucose inhibits the de novo pathway enzyme FX while utilizing the salvage pathway for incorporation.

Part 2: Comparative Probe Selection

Selecting the correct probe is critical for data integrity. 6-Alk-Fuc is not a universal replacement for native fucose due to its biological activity.

Feature6-Alkynyl-Fucose (6-Alk-Fuc)7-Alkynyl-Fucose (7-Alk-Fuc)6-Azido-Fucose (6-Az-Fuc)
Primary Utility O-Fucosylation (Notch/TSR), Pathway InhibitionGeneral Glycan Profiling (High Sensitivity)Rapid Labeling (High Efficiency)
FUT Compatibility High specificity for POFUT1/2; Lower for some N-glycan FUTsBroad acceptance by almost all FUTsBroad acceptance
Bioactivity Inhibits FX ; Modulates Notch signalingInert (Low toxicity)Cytotoxic at high concentrations
Detection Chemistry CuAAC (Click) with AzideCuAAC (Click) with AzideCuAAC/SPAAC with Alkyne
Stability HighHighModerate (Light sensitive)

Recommendation: Use 6-Alk-Fuc when studying O-fucosylation on EGF repeats (e.g., Notch) or when depletion of endogenous fucose is desirable to maximize label stoichiometry. Use 7-Alk-Fuc for general glycomic profiling where preserving native signaling is paramount.

Part 3: Experimental Protocol

This protocol details the metabolic labeling of adherent cancer cells (e.g., HeLa, HEK293) followed by detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Phase 1: Metabolic Labeling

Reagents:

  • Peracetylated 6-Alkynyl-Fucose (Stock: 100 mM in DMSO).

  • Cell culture media (e.g., DMEM + 10% FBS).

Protocol:

  • Seeding: Seed cells to reach 50-60% confluency.

  • Treatment: Replace media with fresh media containing 50–200 µM 6-Alk-Fuc.

    • Note: 200 µM is the standard for maximizing replacement of endogenous fucose, effectively shutting down the de novo pathway.

  • Incubation: Incubate for 48–72 hours .

    • Critical: Shorter incubation (<24h) may result in insufficient incorporation due to the lag time in depleting the endogenous GDP-fucose pool.

  • Harvest: Wash cells 3x with ice-cold PBS to remove unincorporated probe.

Phase 2: Click Chemistry (Lysate Analysis)

Reagents:

  • Lysis Buffer: RIPA + Protease Inhibitors (EDTA-free).

  • Detection Reagent: Biotin-Azide or Fluorescent-Azide (e.g., TAMRA-Azide).

  • Catalyst Mix (Prepare fresh):

    • CuSO4 (20 mM in water).[4]

    • THPTA Ligand (100 mM in water) - Stabilizes Cu(I) and prevents protein degradation.

    • Sodium Ascorbate (300 mM in water).[4]

Workflow:

  • Lysis: Lyse cells and clarify by centrifugation (14,000 x g, 10 min). Quantify protein concentration (BCA Assay).

  • Reaction Setup: Adjust protein to 2 mg/mL in 50 µL aliquots.

  • Sequential Addition (Crucial Order):

    • Add Azide-Probe (Final: 50 µM).

    • Add CuSO4/THPTA Pre-mix (Final: 1 mM CuSO4 / 2 mM THPTA). Mix CuSO4 and THPTA first before adding to lysate.

    • Add Sodium Ascorbate (Final: 5 mM). This initiates the reaction.[4]

  • Incubation: Vortex and incubate for 1 hour at Room Temperature in the dark.

  • Termination: Add 4x SDS Loading Buffer (containing reducing agent) to quench the reaction. Boil for 5 min.

  • Analysis: Proceed to SDS-PAGE and Western Blotting (Streptavidin-HRP) or In-Gel Fluorescence.

Phase 3: Workflow Diagram

Workflow Step1 Cell Culture (Seed at 50%) Step2 Metabolic Labeling (50-200 µM 6-Alk-Fuc, 72h) Step1->Step2 Step3 Cell Lysis (RIPA Buffer, No EDTA) Step2->Step3 Step4 Click Reaction Assembly 1. Protein Lysate 2. Azide-Tag 3. Cu-THPTA Complex 4. Ascorbate (Start) Step3->Step4 Step5 Incubation (1h, RT, Dark) Step4->Step5 Step6 Downstream Analysis (Western Blot / Mass Spec) Step5->Step6

Caption: Step-by-step workflow for metabolic labeling and CuAAC detection of fucosylated proteins.

Part 4: Critical Troubleshooting & Controls
4.1 The "False Negative" Trap

If no signal is observed, it is often due to copper-induced protein precipitation or inefficient catalysis .

  • Solution: Always pre-complex CuSO4 with THPTA (1:2 or 1:5 ratio) before adding to the lysate. THPTA protects proteins from oxidation and maintains Cu(I) activity.

  • Control: Use a known biotinylated protein as a loading control to ensure the Western blot transfer worked.

4.2 The "Biological Artifact" Check

Since 6-Alk-Fuc inhibits Notch signaling, phenotypes observed (e.g., reduced migration) might be due to the inhibitory effect of the probe rather than the gene of interest.

  • Control: Treat cells with L-Fucose (excess) alongside 6-Alk-Fuc. If the phenotype is caused by the probe's incorporation/inhibition, excess L-Fucose should rescue the phenotype by outcompeting the analog at the salvage pathway entry.

4.3 Background Noise

Non-specific binding of hydrophobic azide dyes can occur.

  • Solution: Perform a "No-Catalyst" control (add everything except Ascorbate). Any signal seen here is non-specific background.

References
  • Kizuka, Y., et al. (2017).[5][6][7] "Mechanism and application of fucosylation inhibition by 6-alkynyl-fucose." Cell Chemical Biology, 24(12). Link

  • Al-Shareffi, E., et al. (2013).[8] "6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats."[2][8] Glycobiology, 23(2), 188–198.[8] Link

  • Kizuka, Y., & Taniguchi, N. (2018). "Sugar analogs as a probe for glycans or as inhibitors of glycosylation."[6][7] Glycoconjugate Journal, 35, 333–339. Link

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Technical Protocols. Link

  • Thermo Fisher Scientific. "Click-iT™ Fucose Alkyne (tetraacetylfucose alkyne)." User Guide. Link

Sources

Mechanistic Inhibition of Fucosylation by 6-Alkynyl-Fucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fucosylation, the attachment of fucose residues to glycans, is a critical modification regulating protein stability, immune recognition, and malignancy in cancer.[1] While 2-deoxy-2-fluoro-L-fucose (2-F-Fuc) has long been the standard for metabolic inhibition, 6-Alkynyl-fucose (6-Alk-Fuc) has emerged as a distinct, dual-function agent. It acts not only as a bioorthogonal probe for "click" chemistry but also as a potent, competitive inhibitor of the de novo fucosylation pathway.

This guide details the molecular mechanism of 6-Alk-Fuc, specifically its blockade of the GDP-L-fucose synthase (FX/TSTA3), and provides a self-validating experimental framework for its application in inhibiting and profiling cellular fucosylation.

Mechanistic Foundations

To effectively utilize 6-Alk-Fuc, one must understand how it hijacks the salvage pathway to shut down the de novo pathway.

The Two Pathways of Fucose Biosynthesis

Cellular GDP-Fucose (the donor substrate for fucosyltransferases) is derived from two sources:[2][3]

  • De Novo Pathway (Dominant): Converts GDP-Mannose to GDP-Fucose via two enzymes: GMDS (GDP-mannose 4,6-dehydratase) and FX (GDP-L-fucose synthase, also known as TSTA3).

  • Salvage Pathway (Minor): Scavenges free fucose from the environment, converting it to Fucose-1-phosphate (via Fucokinase) and then to GDP-Fucose (via GDP-fucose pyrophosphorylase).

The "Hijack and Halt" Mechanism

6-Alk-Fuc operates via a specific competitive inhibition mechanism that distinguishes it from other analogs.

  • Metabolic Hijacking: 6-Alk-Fuc mimics free fucose. It enters the cell and is processed by the salvage pathway enzymes (Fucokinase and FPGT) to form GDP-6-Alk-Fuc .

  • Target Engagement (FX Inhibition): Unlike native GDP-Fucose, the accumulated GDP-6-Alk-Fuc acts as a potent competitive inhibitor of FX (TSTA3) .[2]

  • Systemic Depletion: By blocking FX, the cell cannot convert the intermediate (GDP-4-keto-6-deoxy-mannose) into GDP-Fucose. Consequently, the native GDP-Fucose pool is depleted.[3][4]

  • Replacement: The remaining nucleotide sugar pool becomes dominated by GDP-6-Alk-Fuc. While fucosyltransferases (FUTs) can incorporate this analog, the overall efficiency is often lower than native fucose, and the total level of fucosylation drops, while the remaining glycans are "capped" with the alkynyl analog.

Comparative Potency

Data indicates that 6-Alk-Fuc is often more potent than 2-F-Fuc in specific cell lines (e.g., hepatoma), with an IC50 against FX in the low micromolar range (~3 µM).

Visualization: The Inhibitory Pathway

The following diagram illustrates the metabolic intersection where 6-Alk-Fuc exerts its inhibitory effect.

G cluster_denovo De Novo Pathway (Blocked) cluster_salvage Salvage Pathway (Hijacked) GDP_Man GDP-Mannose Intermediate GDP-4-keto-6-deoxy-Man GDP_Man->Intermediate GMDS GDP_Fuc_Native Native GDP-Fucose Intermediate->GDP_Fuc_Native FX (TSTA3) Block X Glycans Fucosylated Glycans GDP_Fuc_Native->Glycans FUTs (Depleted) Alk_Fuc 6-Alkynyl-Fucose (Exogenous) Alk_Fuc_1P 6-Alk-Fuc-1-P Alk_Fuc->Alk_Fuc_1P Fucokinase GDP_Alk_Fuc GDP-6-Alk-Fuc (Inhibitor) Alk_Fuc_1P->GDP_Alk_Fuc FPGT GDP_Alk_Fuc->Intermediate Competitive Inhibition of FX GDP_Alk_Fuc->Glycans Incorporation (Clickable)

Figure 1: Mechanism of Action.[2][3][4][5][6][7] 6-Alkynyl-Fucose enters via the salvage pathway to form GDP-6-Alk-Fuc, which competitively inhibits FX, blocking de novo GDP-Fucose synthesis.

Experimental Protocols

This section outlines a validated workflow to treat cells with 6-Alk-Fuc and verify both inhibition (loss of native fucose) and incorporation (presence of alkynyl handle).

Reagent Preparation
  • Stock Solution: Dissolve 6-Alkynyl-fucose (peracetylated form is preferred for cell permeability) in high-grade DMSO to 100 mM. Store at -20°C.

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors.

  • Click Reagents: Biotin-Azide or Fluorescent-Azide (e.g., Alexa Fluor 488 Azide), CuSO4, THPTA (ligand), and Sodium Ascorbate.

Cell Treatment Protocol

Objective: Induce fucosylation inhibition and label nascent glycans.

  • Seeding: Seed cells (e.g., HeLa, HEK293, or Hepatoma lines) at 30-40% confluence.

  • Treatment:

    • Experimental Group: Add peracetylated 6-Alk-Fuc to media at 50–200 µM . (Note: 50 µM is often sufficient for labeling; >100 µM is required for potent FX inhibition).

    • Control Group: DMSO vehicle control.

    • Inhibition Control: 2-Fluoro-Fucose (200 µM) if comparing potency.

  • Incubation: Incubate for 48–72 hours . This duration is critical to allow turnover of pre-existing fucosylated glycoproteins.

Dual-Validation Workflow

To confirm the mechanism, you must assess two endpoints:

  • Decrease in Native Fucosylation: Using Aleuria Aurantia Lectin (AAL).

  • Incorporation of Analog: Using Click Chemistry (CuAAC).

Step-by-Step Validation:
  • Harvest & Lyse: Wash cells 2x with PBS. Lyse in RIPA buffer. Clarify via centrifugation.

  • Click Reaction (Lysate):

    • Mix 50 µg protein lysate with:

      • 100 µM Azide-Biotin

      • 1 mM CuSO4

      • 1 mM THPTA

      • 2 mM Sodium Ascorbate

    • Incubate 1 hour at Room Temp (dark).

  • Western Blotting:

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Blot A (Inhibition Check): Probe with Biotinylated-AAL Lectin followed by Streptavidin-HRP.

      • Expected Result: Significant reduction in band intensity compared to DMSO control (due to native fucose depletion).

    • Blot B (Incorporation Check): Probe with Streptavidin-HRP directly (detects the clicked Biotin-Azide).

      • Expected Result: Strong bands in 6-Alk-Fuc treated samples, confirming the analog replaced native fucose.

Quantitative Data Summary

The following table summarizes the differential effects of common fucose analogs, aiding in experimental design.

Feature6-Alkynyl-Fucose7-Alkynyl-Fucose2-Fluoro-Fucose
Primary Mechanism FX Inhibition & IncorporationSubstrate IncorporationInhibition (GDP-Fuc depletion)
Inhibition Potency High (IC50 ~3 µM against FX)Low / NoneHigh
Detection Capability Yes (Click Chemistry)Yes (Click Chemistry)No
Incorporation Efficiency Moderate (Competes with inhibition)High (Excellent Probe)Low
Primary Use Case Simultaneous inhibition & trackingSensitive Glycan ProfilingPure Metabolic Knockdown

Visualization: Experimental Workflow

Workflow cluster_analysis Dual Analysis Cells Cell Culture (48-72h) Treat Treatment: 6-Alk-Fuc (100 µM) Cells->Treat Lyse Cell Lysis Treat->Lyse Click Click Reaction (+ Azide-Biotin) Lyse->Click Split Click->Split BlotA Blot A: AAL Lectin (Measures Native Fuc) Split->BlotA Check Inhibition BlotB Blot B: Streptavidin (Measures Alk-Fuc) Split->BlotB Check Incorporation

Figure 2: Dual-Validation Workflow. Parallel analysis is required to distinguish between simple incorporation and the suppression of native fucosylation.

References

  • Kizuka, Y., et al. (2017).[2][7] "An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting GDP-Fucose-Synthesizing Enzyme FX, TSTA3."[1][2] Cell Chemical Biology.

  • Kizuka, Y.[3][7][8] & Taniguchi, N. (2019).[7] "Detection and Modulation of Fucosylated Glycans using Fucose Analogs." ResearchGate.[2]

  • Isaji, T., et al. (2020). "Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs." International Journal of Molecular Sciences.

  • Okeley, N. M., et al. (2013). "6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation...".[9] Glycobiology.

Sources

Technical Guide: The Fucose Salvage Pathway & 6-Alkynyl-Fucose

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functionality: Metabolic Reporter and Pathway Modulator

Executive Summary

This technical guide provides a rigorous examination of the fucose salvage pathway and its interrogation using the chemical reporter 6-Alkynyl-fucose (6-Alk-Fuc) . Unlike passive metabolic labels, 6-Alk-Fuc exhibits a dual nature: it serves as a bioorthogonal reporter for fucosylated glycans while simultaneously acting as a metabolic modulator that can suppress de novo GDP-fucose synthesis. This guide is designed for research scientists and drug developers, focusing on the mechanistic causality of the pathway, optimized "Click Chemistry" protocols, and critical data validation strategies.

Part 1: Mechanistic Foundations
1.1 The Dichotomy of Fucose Metabolism

Mammalian cells acquire GDP-Fucose—the essential donor substrate for Golgi-resident fucosyltransferases (FUTs)—via two distinct routes.[1][2][3][4] Understanding the balance between these pathways is critical when employing metabolic reporters.

  • The De Novo Pathway (Dominant): Under basal conditions, >90% of cellular GDP-Fucose is derived from glucose. GDP-Mannose is converted to GDP-4-keto-6-deoxymannose by GMD (GDP-mannose 4,6-dehydratase), which is then reduced to GDP-Fucose by the FX Protein (GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase).[2]

  • The Salvage Pathway (Inducible/Recycling): This pathway recycles free fucose (exogenous or lysosomal) using Fucokinase (FUK) to generate Fucose-1-phosphate, followed by GDP-Fucose Pyrophosphorylase (GFPP) to yield GDP-Fucose.[1][2][3][4]

1.2 The 6-Alkynyl-Fucose Mechanism

6-Alk-Fuc enters the cell via diffusion and hijacks the Salvage Pathway .

  • Step 1: It is tolerated by FUK, converting to 6-Alk-Fucose-1-P.

  • Step 2: GFPP converts it to GDP-6-Alk-Fuc .

  • Step 3: FUTs transfer the modified fucose onto nascent glycoproteins (N-linked, O-linked) in the Golgi.

  • Critical Caveat: 6-Alk-Fuc is not a silent reporter. High intracellular concentrations of GDP-6-Alk-Fuc feedback-inhibit the de novo pathway (specifically the FX protein), effectively forcing the cell to rely entirely on the salvage mechanism. This makes it a "perturbing probe."

FucosePathways Glucose Glucose GDP_Man GDP-Mannose Glucose->GDP_Man Intermediate GDP-4-keto-6-deoxy-Man GDP_Man->Intermediate GMD GDP_Fuc GDP-Fucose (or GDP-6-Alk-Fuc) Intermediate->GDP_Fuc FX Protein (Inhibited by GDP-6-Alk-Fuc) Exo_Fuc Exogenous Fucose/6-Alk-Fuc Fuc1P Fucose-1-P (or 6-Alk-Fuc-1-P) Exo_Fuc->Fuc1P Fucokinase (FUK) Fuc1P->GDP_Fuc GFPP Glycans Fucosylated Glycoproteins GDP_Fuc->Glycans Fucosyltransferases (FUTs)

Figure 1: The convergence of De Novo and Salvage pathways.[2] Note the feedback inhibition loop where GDP-6-Alk-Fuc suppresses the FX protein.

Part 2: Experimental Workflow (Protocol)

Objective: Metabolic labeling of HeLa cells with 6-Alk-Fuc followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for flow cytometry.

Phase A: Metabolic Labeling
  • Seeding: Seed cells to reach ~70% confluency.

  • Pulse: Replace media with fresh DMEM containing 50–200 µM 6-Alk-Fuc (peracetylated form is preferred for membrane permeability).

    • Control 1: DMSO vehicle only (Negative).

    • Control 2: 200 µM L-Fucose (Competition).

  • Incubation: Incubate for 24–72 hours . (Note: 6-Alk-Fuc turnover is slower than natural fucose; 48h is optimal for robust signal).

Phase B: Harvest & Fixation
  • Wash cells 2x with cold PBS (remove free probe).

  • Harvest (Trypsin or scraping) and pellet (300 x g, 5 min).

  • Fixation: Resuspend in 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Permeabilization: Wash with PBS, then resuspend in 0.25% Triton X-100 in PBS for 10 min. (Essential for intracellular staining).

Phase C: The "Click" Reaction (CuAAC)

Safety Note: Copper(I) is toxic and unstable. We generate it in situ.

Reagent Cocktail (Prepare Fresh):

Component Final Conc. Role
PBS Buffer Reaction Medium
CuSO4 1 mM Copper Source
THPTA (Ligand) 5 mM CRITICAL: Protects proteins from oxidation; maintains Cu(I) state.
Sodium Ascorbate 10 mM Reducing agent (Cu2+ -> Cu1+).

| Azide-Fluorophore | 10-20 µM | Detection Tag (e.g., Azide-AlexaFluor 488). |

Protocol:

  • Premix Copper & Ligand: Mix CuSO4 and THPTA first.[5] Let sit for 1 minute. This ensures the copper is chelated before it touches the protein.

  • Add the Azide-Fluorophore to the cell suspension.

  • Add the Cu-THPTA mix.

  • Start Reaction: Add Sodium Ascorbate last.

  • Incubate 30–60 minutes at RT in the dark.

  • Wash: Wash cells 3x with PBS containing 1% BSA (removes non-specific dye).

Part 3: Validation & Troubleshooting

Trustworthiness in glyco-biology requires rigorous controls.

3.1 The Specificity Check (2-FF Control)

To prove the signal is fucose-specific, use 2-Deoxy-2-fluoro-L-fucose (2-FF) .

  • Mechanism: 2-FF is a potent inhibitor of fucosylation.[6]

  • Experiment: Pre-treat cells with 2-FF (100 µM) for 24h, then co-incubate with 6-Alk-Fuc.

  • Expected Result: Drastic reduction in fluorescence. If signal remains, it indicates non-specific "sticking" of the alkynyl probe or the fluorophore.

3.2 Troubleshooting Table
IssueProbable CauseSolution
High Background Non-specific Azide bindingIncrease washing steps; use BSA in wash buffer. Lower Azide conc.
No Signal Copper OxidationAscorbate degrades rapidly. Make fresh. Ensure THPTA is used (TBTA is poor for aqueous).
Cell Death Copper ToxicityReduce Cu concentration to 0.5 mM. Ensure THPTA:Cu ratio is at least 5:1.
Precipitation Ligand InsolubilityDo not use TBTA for cell lysates; use THPTA or BTTAA (water soluble).
Part 4: Data Visualization & Analysis

The workflow involves multiple decision points. The diagram below illustrates the logical flow from culture to data acquisition.

Workflow Start Cell Culture (HeLa / CHO) Treat Metabolic Labeling (+ 6-Alk-Fuc, 48h) Start->Treat Control Controls: 1. DMSO 2. + 2-FF (Inhibitor) Start->Control Fix Fixation & Permeabilization (4% PFA / Triton X-100) Treat->Fix Control->Fix Click CuAAC Reaction (CuSO4 + THPTA + Ascorbate + Azide-Tag) Fix->Click Wash Stringent Wash (PBS + 1% BSA) Click->Wash Analyze Analysis (Flow Cytometry / Confocal) Wash->Analyze

Figure 2: Step-by-step experimental workflow for metabolic labeling and detection.

Part 5: Applications in Drug Development[8]
  • Antibody-Drug Conjugates (ADCs): Core fucosylation (α1-6) affects ADCC (Antibody-Dependent Cellular Cytotoxicity) activity. 6-Alk-Fuc can be used to screen cell lines for fucosylation capacity during clone selection.

  • Biomarker Discovery: Aberrant fucosylation is a hallmark of hepatocellular carcinoma (HCC). 6-Alk-Fuc labeling allows for the enrichment and mass-spectrometric identification of hyper-fucosylated cancer markers.

  • Pathway Inhibition Studies: Since 6-Alk-Fuc inhibits the de novo pathway, it can be used to study the biological sequelae of fucose starvation in tumor models without genetic knockout of the FX protein.

References
  • Kizuka, Y., et al. (2016). "7-Alkynyl-fucose is a Bioorthogonal Probe for Fucosylated Glycans with Low Toxicity." Cell Chemical Biology. (Demonstrates the difference between 6-Alk and 7-Alk variants). [Link]

  • Sawa, M., et al. (2006). "Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo." Proceedings of the National Academy of Sciences (PNAS). (Foundational paper on fucose analogs). [Link]

  • Hsu, T.L., et al. (2007). "Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells." Proceedings of the National Academy of Sciences (PNAS). (Establishes the alkynyl-sugar strategy). [Link]

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Source for THPTA ligand superiority). [Link]

  • Rillahan, C.D., et al. (2012). "Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome." Nature Chemical Biology. (Details on 2-Deoxy-2-fluoro-L-fucose inhibition). [Link]

Sources

Methodological & Application

Application Note: Precision Mapping of the Fucosylated Proteome via 6-Alkynyl-Fucose Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fucosylation is a critical post-translational modification (PTM) governing cell adhesion, immune recognition, and signal transduction (e.g., Notch signaling). Traditional lectin-based enrichment often lacks specificity and fails to capture the dynamic "de novo" fucosylation events. This application note details a robust workflow using 6-Alkynyl-Fucose (6-Alk-Fuc) , a metabolic chemical reporter that hijacks the fucose salvage pathway.

We present an optimized protocol for metabolic labeling, Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) enrichment, and mass spectrometry analysis. Special emphasis is placed on EThcD fragmentation for precise site localization, addressing the common challenge of labile sugar neutral loss associated with standard HCD methods.

Biological Mechanism & Experimental Logic

The Fucose Salvage Pathway

Cells utilize two pathways to generate GDP-Fucose, the substrate for fucosyltransferases: the de novo pathway (from GDP-Mannose) and the salvage pathway (from free Fucose). 6-Alk-Fuc permeates the cell membrane and is phosphorylated by Fucokinase (FUK) and converted to GDP-6-Alk-Fuc by GDP-Fucose Pyrophosphorylase (GDP-Fuc-P). This analog is then transported into the Golgi, where Fucosyltransferases (FUTs) incorporate it into glycoproteins.

Expert Insight: 6-Alk-Fuc is preferred over 6-Azido-Fucose because the alkyne group is sterically smaller, resulting in higher incorporation rates by permissive enzymes like POFUT1 and POFUT2.

Workflow Visualization

G cluster_0 Intracellular Salvage Pathway Node1 6-Alk-Fuc (Media) Node2 Fucokinase (FUK) Node1->Node2 Cell Entry Node3 GDP-6-Alk-Fuc Node2->Node3 Phosphorylation Node4 Golgi (FUTs) Node3->Node4 Transport Node5 Alkyne-Labeled Glycoprotein Node4->Node5 Incorporation Node6 CuAAC Click (Biotin-Azide) Node5->Node6 Lysis & Rxn Node7 Streptavidin Enrichment Node6->Node7 Affinity Purification Node8 LC-MS/MS (EThcD) Node7->Node8 Digest & Elute

Figure 1: The metabolic flux of 6-Alkynyl-Fucose from cell entry to mass spectrometry analysis.[1][2][3][4]

Materials & Reagents

ComponentSpecificationPurpose
Metabolic Label 6-Alkynyl-Fucose (peracetylated)Cell-permeable fucose analog.[1][5]
Capture Ligand Acid-Cleavable Biotin-Azide (e.g., DADPS-Biotin-Azide)Allows elution of modified peptides without streptavidin contamination.
Copper Source CuSO₄ (50 mM stock)Catalyst for click reaction.
Reducing Agent Sodium Ascorbate (100 mM fresh)Reduces Cu(II) to catalytic Cu(I).
Ligand THPTA or BTTAAProtects proteins from Cu-induced oxidation.
Lysis Buffer 1% SDS in PBS, pH 7.4Denaturing buffer; Must be EDTA-free.
Enrichment Streptavidin Magnetic BeadsHigh-affinity capture.

Detailed Protocol

Phase 1: Metabolic Labeling

Causality: We use peracetylated 6-Alk-Fuc because the acetyl groups increase membrane permeability. Intracellular esterases remove them once inside.

  • Seeding: Seed cells (e.g., HeLa, HEK293) to reach 70% confluency.

  • Labeling: Replace media with fresh media containing 50–200 µM 6-Alk-Fuc .

    • Note: Concentrations >200 µM may inhibit endogenous fucosylation (via FX enzyme inhibition) or cause toxicity. 50 µM is often sufficient for high-sensitivity MS.

  • Incubation: Incubate for 24–48 hours.

  • Harvest: Wash cells 3x with ice-cold PBS to remove free 6-Alk-Fuc. Pellet cells.

Phase 2: Click Chemistry & Enrichment

Trustworthiness Check: The ratio of Copper:Ligand is critical. Excess ligand (THPTA) prevents the copper from crashing out and oxidizing proteins.

  • Lysis: Resuspend pellet in 1% SDS/PBS containing protease inhibitors (EDTA-free). Sonicate to reduce viscosity (DNA shear).

  • Protein Norm: Quantify protein (BCA assay). Dilute to 2 mg/mL.

  • Click Reaction Cocktail: Add reagents in this exact order to the lysate:

    • Click Ligand: 100 µM Biotin-Azide (Acid-cleavable preferred).

    • Premix: Mix CuSO₄ (1 mM final) with THPTA (5 mM final) separately, then add to lysate.

    • Activator: Add Sodium Ascorbate (10 mM final).

  • Reaction: Rotate for 1 hour at Room Temp (RT).

  • Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess reagents. Pellet and air dry.

  • Resolubilization: Redissolve protein pellet in 8M Urea/PBS.

  • Enrichment: Incubate with Streptavidin beads for 2 hours at RT.

  • Stringent Washing:

    • 1x 8M Urea (removes non-specific binders).

    • 1x 1% SDS (removes hydrophobic binders).

    • 3x PBS (removes detergents).

    • 2x 50 mM Ammonium Bicarbonate (AMBIC) (MS compatible buffer).

Phase 3: On-Bead Digestion & Elution

Option A (Standard): Trypsin digestion on beads. The fucose-alkyne-biotin moiety remains on the bead; you analyze the non-glycosylated peptides of the glycoprotein. Option B (Advanced - Recommended):Acid Elution.

  • Perform on-bead trypsin digestion (overnight, 37°C).

  • Collect the supernatant (contains non-modified peptides).

  • Elute Modified Peptides: Treat beads with 2% Formic Acid for 30 mins. This cleaves the DADPS linker.

  • Collect eluate. The peptide will carry the Fucose-Alkyne + linker remnant mass tag.

Mass Spectrometry Acquisition (LC-MS/MS)

Expertise: Fucose is a labile modification. Standard HCD (Higher-energy Collisional Dissociation) often shears the sugar off the peptide before the backbone fragments, making site localization impossible.

Instrumentation Parameters (Orbitrap Fusion/Lumos/Eclipse)
ParameterSettingRationale
Precursor Detector Orbitrap (60k or 120k Res)High mass accuracy needed to distinguish glycan mass defects.
Fragmentation Mode EThcD (Preferred)ETD preserves the glycan-peptide bond (c/z ions); HCD provides backbone coverage (b/y ions).
Alt. Fragmentation HCD (Step NCE 20-30-40)If EThcD unavailable. Use "Stepped" energy to catch both glycan and peptide ions.
MS2 Detector Orbitrap (30k Res)Resolution required to resolve isotope envelopes of larger glycopeptides.
Scan Range m/z 350–2000Covers most tryptic glycopeptides.
The EThcD Advantage

In EThcD, the electron transfer dissociation (ETD) breaks the peptide backbone (c and z ions) while leaving the PTM intact. Supplemental HCD activation ensures fragmentation of any remaining precursor.

Logic Flow for MS Method:

  • Full MS Scan.[6]

  • Select Precursor.

  • EThcD Activation (SA ~15-25%).

  • Readout.[4][6][7][8][9][10][11][12][13][14]

Data Analysis & Bioinformatics[6][8]

Search Engine Configuration (e.g., MaxQuant, Proteome Discoverer, Byonic)
  • Fixed Modifications: Carbamidomethyl (C).

  • Variable Modifications:

    • Oxidation (M).

    • Specific Custom Mod: You must define the mass shift of the 6-Alk-Fuc + Linker Remnant .

    • Example (if using DADPS): Mass shift = Mass(Fucose) - Mass(OH) + Mass(Alkyne) + Mass(Linker Remnant).

    • Approximate Shift: ~146.06 (Fucose) + ~24 (Alkyne) + Linker Mass. Calculate exactly based on your specific linker structure.

  • Neutral Loss: If using HCD, set a neutral loss mass corresponding to the modified fucose moiety.

Validation
  • Diagnostic Ions: Look for fucose oxonium ions (m/z 147.06 for native, shifted for alkyne-analog) in the low mass region to confirm the spectrum is a glycopeptide.

  • FDR: Set Peptide Spectral Match (PSM) FDR to 1%.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation during Click Copper concentration too high or insufficient ligand.Ensure THPTA:Cu ratio is at least 5:1. Pre-mix Cu and THPTA before adding to lysate.
Low Enrichment Yield Inefficient Click reaction.Test kinetics using a fluorescent azide (e.g., TAMRA-Azide) and SDS-PAGE gel scanning before moving to MS.
No Modified Peptides Neutral loss during MS.Switch from HCD to EThcD. If using HCD, lower the Normalized Collision Energy (NCE).
High Background Non-specific binding to beads.Increase wash stringency (use 8M Urea and 1% SDS washes).

References

  • Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371–12376. Link

  • Riley, N. M., et al. (2020).[14] Optimal Dissociation Methods Differ for N- and O-Glycopeptides. Journal of Proteome Research, 19(8), 3286–3301. Link

  • Kizuka, Y. (2019). Mechanism and application of fucosylation inhibition by fucose analogs. International Journal of Molecular Sciences, 21(17), 6007.[9] Link

  • Wong, C. H. (2011). Chemoenzymatic approach toward the identification of fucosylated glycoproteins. Glycobiology, 22(3), 323–336. Link

  • Yang, Y. Y., et al. (2013). Acid-cleavable linkers for protein enrichment and mass spectrometry.[3][4] Chemical Communications, 49, 5366-5368. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Metabolic Labeling with 6-Alkynyl-Fucose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Concentration for Minimal Cytotoxicity & Maximum Signal

Core Directive & Introduction

From: Dr. Aris Thorne, Senior Application Scientist, Chemical Biology Division To: Research Team Subject: Optimization Protocol for 6-Alkynyl-Fucose (6-Alk-Fuc) Metabolic Labeling

Welcome to the technical support hub for Metabolic Oligosaccharide Engineering (MOE). You are likely using 6-Alkynyl-fucose (6-Alk-Fuc) to tag fucosylated glycoconjugates via the fucose salvage pathway.[1]

The Central Challenge: 6-Alk-Fuc is a "stealth" probe, but it is not metabolically inert. It competes with natural fucose for the salvage pathway enzymes (Fucokinase and GDP-fucose pyrophosphorylase). At high concentrations, it acts as a metabolic inhibitor , depleting the intracellular pool of GDP-fucose and altering the very glycan structures you aim to study [1]. Furthermore, if you are performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for detection, the copper catalyst itself is a source of significant cytotoxicity.

This guide replaces "guesswork" with a Quantitative Titration Matrix to determine the optimal labeling window for your specific cell line.

Mechanistic Workflow (Visualization)

To troubleshoot effectively, you must visualize the "Black Box" of cellular uptake. 6-Alk-Fuc must traverse the salvage pathway to become a donor substrate (GDP-Analogue) for Fucosyltransferases (FUTs).

FucoseSalvage Ex_Fuc Extracellular 6-Alk-Fuc Cyt_Fuc Cytosolic 6-Alk-Fuc Ex_Fuc->Cyt_Fuc Passive/Facilitated Transport Fuc1P 6-Alk-Fuc-1-P (Intermediate) Cyt_Fuc->Fuc1P Phosphorylation GDP_Fuc GDP-6-Alk-Fuc (Active Donor) Fuc1P->GDP_Fuc Activation Golgi Golgi Lumen GDP_Fuc->Golgi Translocation Glycan Labeled Glycoconjugate Golgi->Glycan Transfer FUK Fucokinase (FUK) FUK->Cyt_Fuc GFPP GDP-Fucose Pyrophosphorylase GFPP->Fuc1P GFT GDP-Fuc Transporter GFT->GDP_Fuc FUTs Fucosyltransferases (FUTs) FUTs->Golgi

Figure 1: The Fucose Salvage Pathway. 6-Alk-Fuc hijacks this route. Bottlenecks at FUK or GFPP caused by high concentrations lead to metabolic feedback inhibition.

Optimization Protocol: The "Step-Down" Titration

Do not default to 200 µM. Sensitivity varies wildly between HeLa, Jurkat, and primary cells. Use this self-validating protocol to find the Signal-to-Toxicity Ratio (STR) .

Experimental Setup
  • Duration: 48 Hours (Standard metabolic turnover time).

  • Readouts:

    • Viability: CCK-8, MTT, or Trypan Blue exclusion.

    • Signal: Flow Cytometry (MFI) or High-Content Imaging.

The Titration Matrix
ConditionConcentration (µM)PurposeExpected Outcome (Healthy Cells)
A (High) 200 µMMax SaturationHigh Signal / Potential Morphology Changes
B (Med) 100 µMStandard Ref.Good Signal / >90% Viability
C (Low) 50 µMSensitive LinesModerate Signal / >95% Viability
D (Min) 10 µMThreshold CheckLow Signal / 100% Viability
E (Neg) 0 µM (DMSO only)Background CtrlNo Signal / 100% Viability
F (Comp) 50 µM 6-Alk + 500 µM L-FucSpecificity Check Significantly Reduced Signal

Critical Analysis Step: If Condition F (Competition) does not show a >80% drop in signal compared to Condition C , your signal is non-specific (background sticking of the dye), not metabolic incorporation [2].

Troubleshooting Guide

Issue 1: High Cytotoxicity (Cell Death/Detachment)

Symptoms: Cells round up, detach, or show mitochondrial stress (low MTT signal) before the click reaction.

Root CauseDiagnostic QuestionCorrective Action
Metabolic Overload Did toxicity occur during the 48h incubation?Reduce Concentration. Drop from 100 µM to 25-50 µM. High levels of GDP-Alk-Fuc can inhibit the de novo pathway (GMD enzyme inhibition) [3].
DMSO Toxicity Is the final DMSO concentration >0.1%?Dilute Stock. Ensure stock is 1000x concentrated so you add minimal volume. Keep DMSO <0.1% v/v.
Incubation Duration Are you incubating >72 hours?Pulse-Chase. Label for 24h, then chase with fresh media. Long-term exposure accumulates toxic intermediates.
Issue 2: Low Labeling Signal

Symptoms: Cells are healthy, but fluorescence after Click reaction is weak.

Root CauseDiagnostic QuestionCorrective Action
Fucose Competition Does your media contain FBS/FCS?Serum Check. Serum contains endogenous fucose. Switch to dialyzed FBS or increase 6-Alk-Fuc conc. to outcompete natural fucose.
Click Failure Is your click cocktail fresh?Refresh Reagents. Cu(I) oxidizes rapidly. Use fresh Ascorbate. Ensure the Azide-Fluorophore is not bleached.[2]
Pathway Silence Does this cell line express Fucosyltransferases?Check Expression. Some lines (e.g., CHO mutants like Lec13) have defects. Run a positive control with a Lectin (e.g., UEA-1) to verify natural fucosylation exists.
Issue 3: High Background (Noise)

Symptoms: Fluorescence is seen in the Negative Control (DMSO only).

Root CauseDiagnostic QuestionCorrective Action
Dye Aggregation Is the fluorophore hydrophobic?Wash More. Increase BSA (1-3%) in wash buffers. Use sulfonated dyes (e.g., Sulfo-Cy5-Azide) which are less sticky than standard dyes.
Fixation Artifacts Did you fix with Glutaraldehyde?Switch to PFA. Glutaraldehyde induces high autofluorescence. Use 4% Paraformaldehyde (PFA).

Decision Logic for Optimization

Use this flowchart to navigate your optimization process.

OptimizationLogic Start Start Titration (10 - 200 µM) CheckViability Check Viability (>90%?) Start->CheckViability CheckSignal Check Signal (MFI > 10x Background?) CheckViability->CheckSignal Yes ReduceConc Reduce Conc. or Incubation Time CheckViability->ReduceConc No CheckSpecificity Run Competition Ctrl (Excess L-Fucose) CheckSignal->CheckSpecificity Yes Troubleshoot Check Media/Serum or Cell Line CheckSignal->Troubleshoot No ReduceConc->Start Success OPTIMAL CONC Proceed to Exp CheckSpecificity->Success Signal Drops NonSpecific Change Dye or Wash Protocol CheckSpecificity->NonSpecific Signal Persists

Figure 2: Optimization Logic Tree. Follow the path to validate both biological health and chemical specificity.

Frequently Asked Questions (FAQ)

Q: Can I use 6-Alk-Fuc for in vivo (animal) studies? A: Yes, but solubility and clearance are challenges. 6-Alk-Fuc is generally preferred over Azido-fucose for in vivo work due to lower toxicity. However, you must use peracetylated 6-Alk-Fuc (Ac4-6-Alk-Fuc) for better membrane permeability and bioavailability in tissues. Typical dosage is 50-200 mg/kg intraperitoneally (i.p.) [4].

Q: Does 6-Alk-Fuc inhibit natural fucosylation? A: At high concentrations, yes. It can act as a chain terminator or inhibit the de novo synthesis enzyme GMD (GDP-mannose 4,6-dehydratase). This is why the "Competition Control" (Condition F in the matrix) is vital—it proves you are labeling, not just inhibiting [1].

Q: Can I perform the Click reaction on live cells? A: Generally, No. The standard Copper-Catalyzed (CuAAC) reaction is toxic to live cells due to copper-induced oxidative stress. You must metabolically label live cells, then fix and permeabilize them before performing the click reaction. If live-cell imaging is absolute mandatory, you must use Copper-Free Click Chemistry (SPAAC), but 6-Alk-Fuc (an alkyne) requires an Azide partner. SPAAC usually requires labeling with an Azide-sugar and reacting with a bulky Cyclooctyne (DBCO), which is often too large for the fucose salvage pathway to process efficiently. Stick to: Label Live


 Fix 

Click with Copper.

References

  • Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371–12376.

  • Hsu, T. L., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells.[3] Proceedings of the National Academy of Sciences, 104(8), 2614–2619.[3] [3]

  • Kizuka, Y., et al. (2020). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. International Journal of Molecular Sciences, 21(17), 6007.[4][5]

  • Soriano del Amo, D., et al. (2010). Biocompatible copper(I) catalysts for in vivo imaging of glycans. Journal of the American Chemical Society, 132(47), 16893–16899.

Sources

improving click chemistry reaction efficiency for 6-Alkynyl-fucose

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Alkynyl-fucose Click Chemistry

Welcome to the technical support center for 6-Alkynyl-fucose click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving this valuable fucose analog. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in bioconjugation and related applications.

Section 1: Foundational Principles of 6-Alkynyl-fucose Click Chemistry

6-Alkynyl-fucose is a powerful tool for studying protein O-fucosylation and for the targeted labeling of fucosylated glycoproteins.[1][2] Its terminal alkyne group allows for a highly specific and efficient covalent reaction with an azide-bearing molecule via CuAAC, a cornerstone of "click chemistry".[1][3][] This reaction's success hinges on the precise control of the catalytic cycle involving a Cu(I) species.

The basic mechanism involves the in-situ generation of Cu(I) from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[5][6] The Cu(I) then coordinates with the terminal alkyne of 6-Alkynyl-fucose, forming a copper-acetylide complex.[3] This complex readily reacts with an azide partner to form a stable triazole ring, linking the two molecules.[3] To prevent the cytotoxic Cu(I) from being readily oxidized to the inactive Cu(II) state or causing damage to biomolecules through the generation of reactive oxygen species (ROS), a chelating ligand is crucial.[3][7][8] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are widely used to stabilize the Cu(I) catalyst, accelerate the reaction, and protect sensitive biological samples.[3][6][9]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during CuAAC reactions with 6-Alkynyl-fucose in a question-and-answer format.

Question 1: Why is my click reaction yield unexpectedly low or the reaction failing completely?

Answer: Low or no yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Cause A: Inactive Copper Catalyst

    • Explanation: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7] If the reducing agent (sodium ascorbate) is old, degraded, or insufficient in concentration, the Cu(I) will not be efficiently generated or maintained.

    • Solution:

      • Always use a freshly prepared solution of sodium ascorbate. Prepare it in deoxygenated buffer or water immediately before use.

      • Ensure an excess of reducing agent. A 5-10 fold molar excess of sodium ascorbate relative to the copper sulfate is a good starting point.[7]

      • Deoxygenate your buffers. Purging your reaction buffers with nitrogen or argon before adding reagents can minimize premature oxidation of the Cu(I) catalyst. While many reactions are robust enough to proceed without this step, it is a critical troubleshooting measure.[10]

      • Order of Reagent Addition Matters. A common best practice is to pre-mix the CuSO₄ with the THPTA ligand, add this complex to the solution containing your alkyne and azide, and finally initiate the reaction by adding the fresh sodium ascorbate solution.[11][12]

  • Cause B: Inhibitory Components in the Reaction Mixture

    • Explanation: Certain functional groups or buffers can interfere with the copper catalyst. Free thiols (e.g., from DTT or glutathione) can strongly bind to copper, sequestering it from the catalytic cycle.[10][11] Buffers containing primary amines, like Tris, can also act as competitive ligands and inhibit the reaction.[11][12]

    • Solution:

      • Buffer Exchange: If your biomolecule is in a Tris-based or thiol-containing buffer, perform a buffer exchange into a non-coordinating buffer like PBS or HEPES (pH 7.0-7.5) prior to the reaction.[13]

      • Use Excess Catalyst: In cases where trace inhibitors are unavoidable, such as with a hexahistidine-tagged protein that can chelate copper, you may need to increase the concentration of the copper-ligand complex.[11]

  • Cause C: Degradation of 6-Alkynyl-fucose or Azide Partner

    • Explanation: While generally stable, improper storage can lead to degradation of your starting materials. 6-Alkynyl-fucose should be stored at -20°C or -80°C as recommended by the supplier.[1]

    • Solution:

      • Verify Reagent Integrity: If you suspect degradation, verify the structure and purity of your 6-Alkynyl-fucose and azide partner using techniques like NMR or mass spectrometry.

      • Purchase Fresh Reagents: When in doubt, using fresh, high-quality reagents from a reputable supplier can save significant troubleshooting time.

  • Cause D: Steric Hindrance

    • Explanation: If the alkyne on the fucose or the azide on the binding partner is located in a sterically crowded environment, it can hinder the formation of the transition state, slowing down or preventing the reaction.

    • Solution:

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) or gently increase the temperature (e.g., to 37°C) if your biomolecules are stable under these conditions.

      • Increase Reagent Concentration: Increasing the concentration of one of the reactants (typically the smaller, less precious molecule) can help drive the reaction to completion.

Question 2: I'm observing precipitation or aggregation of my protein/biomolecule during the reaction.

Answer: This is a common issue when working with sensitive biological macromolecules.

  • Cause A: Copper-Induced Aggregation

    • Explanation: Copper ions, particularly Cu(II), can promote the aggregation and denaturation of proteins.[14] This is exacerbated if the ligand concentration is insufficient to fully chelate the copper.

    • Solution:

      • Optimize Ligand-to-Copper Ratio: A ligand-to-copper ratio of 5:1 is often recommended to ensure all copper ions are complexed, which protects biomolecules.[9] You can even use a higher excess of the ligand.[9]

      • Use a Protective Ligand: Ligands like THPTA are specifically designed not only to accelerate the reaction but also to act as sacrificial reductants, protecting biomolecules from oxidative damage.[9]

  • Cause B: Solvent/Buffer Incompatibility

    • Explanation: Some azide-modified probes (like fluorescent dyes) are initially dissolved in organic solvents (e.g., DMSO). Adding too large a volume of this organic solvent to your aqueous buffer can cause the protein to precipitate.

    • Solution:

      • Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 5-10% (v/v).

      • Test Solubility: Before running the full reaction, test the solubility of your biomolecule under the final reaction conditions (buffer, pH, and organic solvent concentration) without the click chemistry reagents.

Question 3: How can I effectively monitor the progress of my reaction?

Answer: Monitoring the reaction is crucial for optimization and determining the endpoint.

  • Method A: Chromatographic Techniques

    • Explanation: Techniques like HPLC or LC-MS can be used to track the disappearance of starting materials and the appearance of the product over time. This provides quantitative data on reaction conversion.

    • Application: Ideal for smaller molecules or when a high degree of quantitative accuracy is needed. It allows for the calculation of reaction kinetics.

  • Method B: Gel-Based Analysis

    • Explanation: If you are conjugating a probe (e.g., a fluorescent dye or biotin) to a protein, you can monitor the reaction using SDS-PAGE. The appearance of a new, fluorescently labeled band (visualized with a gel imager) or a band that can be detected by streptavidin blotting confirms the conjugation.

    • Application: A straightforward and common method for protein bioconjugation. It provides a clear qualitative (and semi-quantitative) assessment of success.

  • Method C: Spectroscopic Methods

    • Explanation: In-situ spectroscopic methods like FTIR or NMR can provide real-time analysis of the reaction by monitoring changes in the vibrational or magnetic environments of the reacting functional groups.[15][16]

    • Application: More advanced techniques that offer deep mechanistic insight and are particularly useful for process optimization in drug development.[15][16]

Question 4: My final product is contaminated with copper. How do I remove it?

Answer: Residual copper can be toxic to cells and interfere with downstream applications, so its removal is critical.[14]

  • Method A: Chelating Agents

    • Explanation: For macromolecular products like proteins, adding an excess of a strong chelating agent like EDTA to the reaction mixture will sequester the copper. The resulting copper-EDTA complex can then be removed.[10][17]

    • Procedure: Add EDTA to a final concentration of 10-50 mM, incubate for 15-30 minutes, and then proceed with purification.[14]

  • Method B: Dialysis or Size-Exclusion Chromatography (SEC)

    • Explanation: These techniques are excellent for separating large bioconjugates from small molecule impurities like the copper-ligand complex and excess reagents.[14][18]

    • Procedure:

      • Dialysis: Dialyze the sample against a buffer containing EDTA, followed by dialysis against a clean buffer to remove the EDTA.[17][18]

      • SEC: Run the sample over a size-exclusion column (e.g., a desalting column) equilibrated with your desired final buffer.[14]

  • Method C: Scavenger Resins

    • Explanation: Solid-supported metal scavengers (e.g., Chelex resin) have a high affinity for copper and can be stirred with the reaction mixture. The resin is then simply filtered off, leaving a copper-free solution.[18]

    • Application: Very effective for both small molecules and water-soluble biomolecules where extraction is not feasible.[18]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal pH for a CuAAC reaction?

    • A: CuAAC reactions are robust and can work over a broad pH range (typically 4-12).[3] However, for bioconjugation, it's essential to consider the stability of your biomolecule. A pH range of 6.5-8.0 is generally recommended, with pH 7.0-7.5 being a common starting point using buffers like PBS or HEPES.[11][13]

  • Q: Can I use 6-Alkynyl-fucose for live-cell labeling?

    • A: Yes, 6-Alkynyl-fucose is used for metabolic labeling in live cells.[2] The cells incorporate the sugar analog into their glycans. Subsequently, the cells can be fixed and the click reaction performed, or under certain conditions with low-toxicity catalyst formulations, the reaction can be done on live cells.[6][19] However, the potential toxicity of copper catalysts is a major concern for live-cell applications.[7][20] Using highly efficient, copper-stabilizing ligands like BTTPS, which reduce cellular uptake of copper, is recommended for these applications.[19]

  • Q: Are there alternatives to copper-catalyzed click chemistry?

    • A: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][20] This reaction uses a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne. The inherent ring strain is sufficient to drive the reaction with an azide without the need for a copper catalyst, making it ideal for live-cell and in vivo applications where copper toxicity is a concern.[20]

Section 4: Optimized Protocol & Data

Optimized Protocol for Protein Labeling with 6-Alkynyl-fucose Metabolically Incorporated Glycans

This protocol assumes cells have been pre-incubated with peracetylated 6-Alkynyl-fucose to allow for metabolic incorporation.

  • Prepare Stock Solutions:

    • Copper/Ligand Premix: Mix 1 part 20 mM CuSO₄ in water with 5 parts 50 mM THPTA in water. Let it stand for 5 minutes. (Final concentrations in the reaction will be lower).

    • Azide Probe: Prepare a 5-10 mM stock of your azide-probe (e.g., Azide-Fluor 488) in DMSO.

    • Reducing Agent: Prepare a 100 mM stock of sodium ascorbate in deoxygenated water. This must be made fresh.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine your protein sample (e.g., cell lysate containing the 6-Alkynyl-fucose labeled protein) with a non-coordinating buffer (e.g., PBS, pH 7.4) to a final volume of 450 µL.

    • Add 10 µL of the 5 mM azide probe stock solution (final concentration ~100 µM). Mix gently.

    • Add 15 µL of the Copper/Ligand premix. This will give a final copper concentration of ~0.125 mM and a ligand concentration of ~0.625 mM.

    • Initiate the reaction by adding 25 µL of the fresh 100 mM sodium ascorbate solution (final concentration ~5 mM).

  • Incubation:

    • Protect the reaction from light if using a fluorescent probe.

    • Incubate at room temperature for 1-2 hours. The reaction can be performed on a slow rotator.

  • Quenching and Purification:

    • Stop the reaction by adding EDTA to a final concentration of 10 mM.

    • Remove unreacted small molecules and the copper catalyst using a desalting column (size-exclusion chromatography) or through dialysis.

Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
ReagentTypical Stock ConcentrationTypical Final ConcentrationKey Consideration
Biomolecule-AlkyneVaries10 µM - 100 µMThe limiting reagent.
Azide-Probe5 - 10 mM in DMSO2-10x excess over alkyneEnsure final DMSO is <10%.
CuSO₄20 mM in H₂O50 µM - 250 µMSource of the catalyst.[9]
THPTA Ligand50 mM in H₂O250 µM - 1.25 mMUse a 5:1 ratio to copper.[9]
Sodium Ascorbate100 mM in H₂O2.5 mM - 5 mMMust be prepared fresh. [9]

Section 5: Visualizations

General CuAAC Workflow

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_run 3. Incubation & Monitoring cluster_purify 4. Purification cluster_analysis 5. Final Product Reagents Prepare Fresh Stocks: - CuSO4/Ligand Premix - Azide Probe - Sodium Ascorbate Assembly Combine: 1. Alkyne-Biomolecule 2. Azide Probe 3. Cu/Ligand Complex 4. Sodium Ascorbate Reagents->Assembly Incubate Incubate at RT (1-2 hours) Assembly->Incubate Monitor Monitor Progress (SDS-PAGE / LC-MS) Incubate->Monitor Quench Quench with EDTA Incubate->Quench Purify Purify Product (SEC / Dialysis) Quench->Purify Final Characterize Final Conjugate Purify->Final

Caption: General workflow for a CuAAC bioconjugation experiment.

Troubleshooting Flowchart for Low Reaction Yield

Troubleshooting_Flowchart Start Low / No Product Yield Check_Ascorbate Is Sodium Ascorbate Solution Fresh? Start->Check_Ascorbate Check_Buffer Is Buffer System Inhibitory (Tris, Thiols)? Check_Ascorbate->Check_Buffer Yes Remake_Ascorbate Action: Remake fresh Ascorbate solution. Check_Ascorbate->Remake_Ascorbate No Check_Reagents Are Starting Materials (Alkyne/Azide) Intact? Check_Buffer->Check_Reagents No Buffer_Exchange Action: Perform buffer exchange into PBS/HEPES. Check_Buffer->Buffer_Exchange Yes Check_Stoichiometry Are Concentrations and Ratios Correct? Check_Reagents->Check_Stoichiometry Yes Verify_Reagents Action: Verify reagent integrity via MS/NMR. Check_Reagents->Verify_Reagents No Adjust_Conc Action: Adjust concentrations. Ensure 5:1 Ligand:Cu ratio. Check_Stoichiometry->Adjust_Conc No Success Problem Resolved Check_Stoichiometry->Success Yes Remake_Ascorbate->Success Buffer_Exchange->Success Verify_Reagents->Success Adjust_Conc->Success

Caption: A logical flowchart for troubleshooting low-yield CuAAC reactions.

References

  • Wirtz, M., et al. (2017). “Click” analytics for “click” chemistry – a simple method for calibration-free evaluation of online NMR spectra. Journal of Magnetic Resonance, 277, 154–161. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Click Reactions and Click Chemistry Tools for In-Situ Monitoring. (n.d.). Mettler Toledo. Retrieved February 22, 2026, from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. Available at: [Link]

  • Kaur, H., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available at: [Link]

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. Retrieved February 22, 2026, from [Link]

  • Slanina, T., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 15(5), 721-727. Available at: [Link]

  • How can I remove copper from a click reaction mixture using EDTA? (2014). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Catalyst Removal. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved February 22, 2026, from [Link]

  • Uttamapinant, C., et al. (2013). Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. Angewandte Chemie International Edition, 52(19), 4612-4616. Available at: [Link]

  • Progress on Click Chemistry and Its Application in Chemical Sensors. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009). Jena Bioscience. Available at: [Link]

  • Al-Shareffi, E., et al. (2013). 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2. Glycobiology, 23(2), 188-198. Available at: [Link]

  • Chen, Y., et al. (2012). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 23(10), 2132-2141. Available at: [Link]

  • Kubota, T., et al. (2020). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. International Journal of Molecular Sciences, 21(16), 5903. Available at: [Link]

  • Optimization of the conditions for CuAAC reaction. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ? (2016). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Díaz, D. D., et al. (2011). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Chemical Society Reviews, 40(10), 4781-4808. Available at: [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61, 19810-19827. Available at: [Link]

  • Mechanism and application of fucosylation inhibition by... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Wang, C.-C., et al. (2024). Protein oxidation of fucose environments (POFE) reveals fucose–protein interactions. Chemical Science, 15(18), 6667-6675. Available at: [Link]

  • Tassoni, O., et al. (2025). Click & sea: using bioorthogonal click chemistry to visualize seaweed cell walls. Annals of Botany. Available at: [Link]

  • Why is the efficiency of my CuAAC click chemistry so low? (2021). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

troubleshooting cell viability issues after 6-Alkynyl-fucose treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Metabolic Labeling Technical Support Center.

Subject: Troubleshooting cell viability and phenotypic drift following 6-Alkynyl-Fucose (6-Alk-Fuc) treatment. Ticket Status: Open Support Lead: Senior Application Scientist, Chemical Biology Division.

Executive Summary: The "Reporter vs. Inhibitor" Paradox

If you are observing cell death or growth arrest after treating cells with 6-Alkynyl-Fucose (6-Alk-Fuc), you are likely encountering a fundamental property of this reagent that is often overlooked: 6-Alk-Fuc is not just a passive reporter; it is a potent metabolic inhibitor.

While widely used for glycan mapping, 6-Alk-Fuc acts as a competitive inhibitor of the FX enzyme (GDP-keto-6-deoxymannose-3,5-epimerase-4-reductase), effectively shutting down the cell's de novo fucose biosynthesis [1]. This creates a "starvation" effect for endogenous fucose while simultaneously forcing the cell to process the synthetic analog via the salvage pathway.

This guide will help you distinguish between Metabolic Toxicity (incubation phase) and Chemical Toxicity (click reaction phase) and provide a protocol to stabilize your experiments.

Phase 1: Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the source of toxicity.

TroubleshootingTree Start When do cells die? Incubation During Incubation (0-72h) Start->Incubation Slow detachment or growth arrest Click During/After Click Reaction Start->Click Rapid death (<1 hour) ConcCheck Check Concentration Incubation->ConcCheck Copper Using Copper (CuAAC)? Click->Copper HighConc > 100 µM? ConcCheck->HighConc Yes DMSO DMSO > 0.1%? ConcCheck->DMSO No FXInhibition CAUSE: FX Enzyme Inhibition (Metabolic Starvation) HighConc->FXInhibition SolventTox SolventTox DMSO->SolventTox CAUSE: Solvent Shock LiveCell On Live Cells? Copper->LiveCell Yes CuTox CAUSE: Cu(I) Toxicity (ROS Generation) LiveCell->CuTox

Figure 1: Diagnostic logic flow to isolate the source of cell viability loss.

Phase 2: Troubleshooting Metabolic Toxicity (Incubation)

Issue 1: The "FX Inhibition" Effect

Symptom: Cells detach or stop dividing after 24-48 hours of treatment. Morphology changes (rounding) are observed even before the click reaction. Mechanism: 6-Alk-Fuc is converted to GDP-6-Alk-Fuc. This intermediate competitively inhibits the FX enzyme (TSTA3), blocking the conversion of GDP-Mannose to GDP-Fucose [1].[1] The cell becomes deficient in natural fucose, leading to hypoglycosylation of critical surface receptors (e.g., EGFR, Notch), which can trigger anoikis (detachment-induced death) [2].

Solutions:

  • Switch to 7-Alkynyl-Fucose: If your budget allows, switch to 7-Alkynyl-Fucose (7-Alk-Fuc) . Research demonstrates that 7-Alk-Fuc is a superior substrate for fucosyltransferases and, crucially, does not inhibit the FX enzyme , resulting in significantly lower cytotoxicity [1].

  • Fucose Rescue: Supplement the media with a small amount of natural L-Fucose (1-5 µM) alongside the probe. This can alleviate the starvation effect, though it may slightly reduce labeling intensity due to competition.

  • Titrate Down: Many protocols suggest 200 µM. For sensitive lines (e.g., neurons, stem cells), this is toxic. Titrate down to 50 µM .

Issue 2: Solvent Shock (DMSO)

Symptom: Immediate cell stress observed within 1-2 hours of addition. Mechanism: 6-Alk-Fuc is hydrophobic and usually dissolved in DMSO. If the final DMSO concentration exceeds 0.1% (v/v), it can dissolve cell membranes or induce apoptosis in sensitive lines.

Solutions:

  • Pre-dilution: Do not add 100 mM stock directly to the dish. Dilute the probe in pre-warmed media (e.g., 1:100) before adding it to the cells to prevent local high-concentration "hotspots."

  • Limit: Keep final DMSO < 0.1%.

Phase 3: Troubleshooting Chemical Toxicity (The Click Reaction)

Issue 3: Copper Toxicity in Live Cells

Symptom: Cells look healthy after incubation but die rapidly during the labeling step. Mechanism: The classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) generates Cu(I) ions. Cu(I) is highly toxic to mitochondria and generates Reactive Oxygen Species (ROS) [3].

Solutions:

  • Fix Before You Click: This is the gold standard. Fix cells with 4% Paraformaldehyde (PFA) before performing the click reaction. This preserves the glycan state and prevents copper toxicity.[2]

  • Use Copper-Free Click (SPAAC): If you must label live cells (e.g., for tracking internalization), do not use copper. Use DBCO- or BCN- conjugated fluorophores. These react with azides (if you used 6-Azido-Fucose) but are less effective with alkynes. Note: 6-Alk-Fuc requires an Azide tag. SPAAC reagents for Alkynes are bulky and slow.

  • Ligand Protection: If you must use copper on live cells, use a protective ligand like BTTES or THPTA at a 1:5 (Cu:Ligand) ratio to chelate the copper and reduce ROS generation [4].

Phase 4: Optimization Protocol (The Viability Titration Matrix)

Do not guess the concentration. Perform this standardized matrix experiment to define the "Safe Window" for your specific cell line.

Materials:

  • 96-well plate (black wall/clear bottom for imaging).

  • CellTiter-Glo (or similar ATP-based viability assay).

  • 6-Alk-Fuc stock (100 mM in DMSO).

Workflow:

Condition6-Alk-Fuc Conc.[1][3][4][5][6][7][8][9][10][11]DMSO Final %Purpose
A (Control) 0 µM0.2%Solvent Toxicity Baseline
B (Low) 25 µM0.2%Sensitivity Threshold
C (Med) 50 µM0.2%Standard Labeling
D (High) 100 µM0.2%High Intensity / Risk
E (Rescue) 100 µM + 5 µM L-Fuc0.2%Test for Metabolic Starvation

Analysis:

  • Seed cells at 5,000 cells/well.

  • Incubate for 24h and 48h.

  • Readout 1: Microscope check for morphology (rounding/detachment).

  • Readout 2: ATP Viability Assay.

  • Selection: Choose the highest concentration where viability is >90% of Control A.

Visualizing the Mechanism: Why 6-Alk-Fuc is Toxic

The diagram below illustrates how 6-Alk-Fuc hijacks the salvage pathway and blocks the de novo pathway, leading to the "double hit" on cell viability.

PathwayMechanism cluster_DeNovo De Novo Pathway (Natural) cluster_Salvage Salvage Pathway (Hijacked) Glucose Glucose/Mannose GMD Intermediate Glucose->GMD FX FX Enzyme (TSTA3) GMD->FX GDPFuc GDP-Fucose (Natural) FX->GDPFuc Death Cell Death (Due to FX Block) FX->Death Depletion Glycoprotein Glycoprotein GDPFuc->Glycoprotein Healthy Glycosylation AlkFuc 6-Alk-Fuc (Input) FucK Fucokinase AlkFuc->FucK GDPAlk GDP-6-Alk-Fuc (Toxic Analog) FucK->GDPAlk GDPAlk->FX INHIBITS GDPAlk->Glycoprotein Labeled Glycan

Figure 2: 6-Alkynyl-Fucose acts as a competitive inhibitor of the FX enzyme, blocking natural fucose production.

FAQ: Frequently Asked Questions

Q: Can I use 6-Azido-Fucose instead? A: Yes, but be aware that 6-Azido-Fucose is often more toxic than 6-Alkynyl-Fucose at equivalent concentrations. However, 7-Alkynyl-Fucose is generally the safest alternative [1].

Q: My cells are detaching during the wash steps. Why? A: This indicates anoikis due to loss of adhesion proteins (integrins) which are heavily fucosylated. If the cells are loosely attached, perform the click reaction on suspension cells in a tube (after fixation) rather than on the coverslip, or coat coverslips with Poly-L-Lysine to aid retention.

Q: How long can I incubate the cells? A: Do not exceed 72 hours. The optimal window is usually 24-48 hours. Beyond 48 hours, the "starvation" effect of FX inhibition becomes critical, and the recycling of glycoproteins may lead to signal loss.

References

  • Kizuka, Y., et al. (2016).[4] "High-Sensitivity and Low-Toxicity Fucose Probe for Glycan Imaging and Biomarker Discovery."[3] Cell Chemical Biology, 23(6), 782-792.[3]

  • Hsu, T. L., et al. (2007). "Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells." Proceedings of the National Academy of Sciences (PNAS), 104(8), 2614-2619.

  • Hong, V., et al. (2009). "Labeling Live Cells by Copper-Catalyzed Azide−Alkyne Cycloaddition." Angewandte Chemie International Edition, 48(52), 9879-9883.

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie, 50(35), 8051-8056.

Sources

6-Alkynyl-fucose Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-Alkynyl-fucose experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls encountered during metabolic labeling and click chemistry applications. Here, you will find a combination of frequently asked questions (FAQs), detailed troubleshooting guides, and robust experimental protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practice of using 6-Alkynyl-fucose.

Q1: What is 6-Alkynyl-fucose and how does it work?

6-Alkynyl-fucose (6-Alk-Fuc) is a fucose analog that contains a terminal alkyne group. It is a powerful tool for studying fucosylation, a critical type of protein glycosylation. The peracetylated form of 6-Alk-Fuc is cell-permeable and is metabolically incorporated into glycans through the fucose salvage pathway. Once incorporated, the alkyne group serves as a bioorthogonal handle for covalent modification with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1]

Q2: What is the purpose of using the peracetylated form of 6-Alkynyl-fucose?

The acetyl groups on peracetylated 6-Alkynyl-fucose increase its hydrophobicity, which significantly enhances its permeability across the cell membrane. Once inside the cell, non-specific esterases cleave the acetyl groups, releasing the active 6-Alkynyl-fucose for metabolic incorporation.

Q3: Is 6-Alkynyl-fucose toxic to cells?

6-Alkynyl-fucose is generally considered to have low toxicity compared to its azido-fucose counterparts.[2] However, like any exogenous compound, high concentrations or prolonged exposure can potentially affect cell health and physiology. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. Some studies have also shown that 6-Alk-Fuc can act as a fucosylation inhibitor by depleting cellular GDP-fucose levels, which could have biological consequences.[3][4][5][6]

Q4: How should I store 6-Alkynyl-fucose?

Proper storage is crucial for maintaining the integrity of 6-Alkynyl-fucose. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a dry, inert solvent like DMSO, should also be stored at -20°C or -80°C. A supplier recommends that stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C should be used within one month.[7] Avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guides

This section provides a problem-and-solution framework for common issues encountered during 6-Alkynyl-fucose experiments.

Problem 1: Weak or No Signal

A weak or absent signal after the click reaction is one of the most common challenges. The underlying cause can be at the metabolic labeling stage, the click reaction itself, or during detection.

Potential Cause Recommended Solution
Inefficient Metabolic Labeling Optimize Labeling Conditions: The efficiency of 6-Alk-Fuc incorporation can be cell-type dependent.[3] Titrate the concentration of 6-Alk-Fuc (typically in the range of 25-200 µM) and the incubation time (24-72 hours) to find the optimal conditions for your cells. Check for Metabolic Bottlenecks: The conversion of 6-Alk-Fuc to its active form, GDP-6-Alk-Fuc, can be a rate-limiting step.[4][8] Ensure that the cellular machinery for the fucose salvage pathway is active in your cell line. Competition with Endogenous Fucose: High levels of endogenous fucose can compete with 6-Alk-Fuc for incorporation. To enhance labeling, you can culture cells in fucose-depleted media.
Ineffective Click Reaction Check Reagent Quality: Ensure that your azide-probe and copper catalyst are not degraded. Prepare fresh solutions of sodium ascorbate immediately before use, as it is prone to oxidation. Optimize Copper Concentration: While essential for catalysis, copper can be toxic to cells.[9] Use a copper-coordinating ligand (e.g., THPTA, BTTAA) to protect cells from copper toxicity and enhance reaction efficiency.[10] Titrate the copper sulfate concentration (typically 50-100 µM) to find a balance between catalytic activity and cell viability. Ensure a Reducing Environment: The click reaction requires Cu(I), which is generated in situ from Cu(II) (copper sulfate) by a reducing agent, typically sodium ascorbate. Ensure an excess of sodium ascorbate is present (e.g., 5-10 fold molar excess over copper sulfate). Degas Solutions: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. For in vitro click reactions on lysates, degassing your buffers can improve efficiency.
Issues with Detection Insufficient Protein Loading: For Western blot analysis, ensure you are loading a sufficient amount of total protein per lane.[11] Antibody/Probe Incompatibility: If using a biotin-azide probe followed by streptavidin-HRP, ensure the streptavidin-HRP is active and used at the correct dilution. For fluorescent probes, make sure your imaging settings (laser lines, filters) are appropriate for the fluorophore. Low Abundance of Fucosylated Proteins: The target fucosylated proteins may be of low abundance. Consider enriching your sample for glycoproteins before analysis.[11]
Problem 2: High Background

High background can obscure specific signals and lead to false-positive results. This can arise from non-specific binding of reagents or issues with the click chemistry components.

Potential Cause Recommended Solution
Non-specific Binding of Detection Reagents Increase Washing Steps: Thoroughly wash cells or protein lysates after the click reaction and antibody/streptavidin incubation to remove unbound reagents. Use a Blocking Agent: For Western blotting and immunofluorescence, use an appropriate blocking buffer (e.g., BSA or non-fat milk) to minimize non-specific antibody or streptavidin binding.
Precipitation of Click Reagents Check Reagent Concentrations: High concentrations of copper or the azide-probe can lead to precipitation. Ensure all components are fully dissolved before adding them to your sample. Optimize Ligand-to-Copper Ratio: An improper ratio of ligand to copper can affect the solubility and reactivity of the catalyst. A 2:1 or 5:1 ligand to copper ratio is often recommended.
Endogenous Biotinylated Proteins Perform a "No-Click" Control: To identify endogenously biotinylated proteins, run a control sample that has been metabolically labeled but not subjected to the click reaction.[2] Any bands that appear in this lane are not due to 6-Alk-Fuc labeling.
Non-specific Click Labeling Titrate Azide-Probe Concentration: Excess azide-probe can lead to non-specific labeling.[12] Titrate the concentration of your azide-probe to the lowest effective concentration. Run a "No-Labeling" Control: Include a control where cells are not treated with 6-Alk-Fuc but are subjected to the click reaction. This will reveal any non-specific reaction of the azide-probe with cellular components.

Section 3: Experimental Protocols & Workflows

This section provides detailed step-by-step protocols for key stages of a 6-Alkynyl-fucose experiment.

Protocol 1: Metabolic Labeling of Cultured Cells with 6-Alkynyl-fucose

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of harvesting.

  • Preparation of 6-Alkynyl-fucose Stock Solution: Prepare a 10-100 mM stock solution of peracetylated 6-Alkynyl-fucose in anhydrous DMSO. Store at -20°C or -80°C.

  • Labeling: Add the 6-Alkynyl-fucose stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 50-100 µM). Gently swirl the plate to mix. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 24-72 hours under standard culture conditions. The optimal incubation time will depend on the cell type and the turnover rate of the proteins of interest.

  • Harvesting: After incubation, wash the cells twice with cold PBS to remove any unincorporated 6-Alkynyl-fucose. The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.

G cluster_0 Metabolic Labeling Workflow start Seed Cells prepare_stock Prepare 6-Alk-Fuc Stock add_label Add 6-Alk-Fuc to Medium prepare_stock->add_label incubate Incubate (24-72h) add_label->incubate wash Wash with PBS incubate->wash harvest Harvest Cells wash->harvest

Metabolic Labeling Workflow
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) on Cell Lysates

This protocol is for performing the click reaction on protein lysates from metabolically labeled cells.

  • Cell Lysis: Lyse the labeled and washed cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Preparation of Click Reaction Components:

    • Azide-Probe: Prepare a 1-10 mM stock solution of your azide-probe (e.g., biotin-azide or a fluorescent azide) in DMSO.

    • Copper (II) Sulfate: Prepare a 50 mM stock solution in deionized water.

    • Copper-Coordinating Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use .

  • Click Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • Protein lysate (e.g., 50 µg in a final volume of 50 µL)

    • Azide-probe (to a final concentration of 10-100 µM)

    • Copper (II) Sulfate (to a final concentration of 1 mM)

    • Copper-Coordinating Ligand (to a final concentration of 5 mM)

    • Sodium Ascorbate (to a final concentration of 5 mM)

    • Note: The final concentrations may need to be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Sample Preparation for Downstream Analysis: After the reaction, the labeled proteins can be precipitated (e.g., with acetone or methanol) to remove excess click reagents and then resuspended in an appropriate buffer for downstream analysis such as SDS-PAGE and Western blotting.

G cluster_1 CuAAC on Cell Lysates Workflow start Cell Lysis quantify Protein Quantification start->quantify prepare_reagents Prepare Click Reagents assemble_reaction Assemble Click Reaction prepare_reagents->assemble_reaction incubate Incubate (1-2h) assemble_reaction->incubate prepare_for_analysis Prepare for Analysis incubate->prepare_for_analysis

CuAAC on Cell Lysates Workflow

Section 4: References

  • Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. Int J Mol Sci. 2020;21(16):5935. [Link]

  • Non-specific labelling with Click chemistry reaction? ResearchGate. [Link]

  • Rapid Detection of Copper in Biological Systems Using Click Chemistry. Small. 2018;14(17):e1703857. [Link]

  • Copper-catalyzed click reaction on/in live cells. Chem Sci. 2017;8(1):499-506. [Link]

  • 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2. Glycobiology. 2013;23(2):188-198. [Link]

  • Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. Int J Mol Sci. 2020;21(16):5935. [Link]

  • Click Chemistry With Copper - A Biocompatible Version. Berkeley Lab News Center. [Link]

  • Copper-free click chemistry for dynamic in vivo imaging. Proc Natl Acad Sci U S A. 2007;104(43):16793-16797. [Link]

  • Detection and Modulation of Fucosylated Glycans using Fucose Analogs. Jikken Igaku. 2019;37(2):272-277. [Link]

  • An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting GDP-Fucose-Synthesizing Enzyme FX, TSTA3. Cell Chem Biol. 2017;24(12):1467-1478.e6. [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. Sci Rep. 2016;6:35955. [Link]

  • Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS Chem Biol. 2011;6(5):445-452. [Link]

  • 6-alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases 1 and 2. Glycobiology. 2013;23(2):188-198. [Link]

  • Reagents Storage and stability . Precautions and warnings. Labtest. [Link]

  • N-Glycomic Analysis of the Cell Shows Specific Effects of Glycosyl Transferase Inhibitors. Cells. 2021;10(9):2318. [Link]

  • A chemoenzymatic approach toward the identification of fucosylated glycoproteins and mapping of N-glycan sites. Glycobiology. 2012;22(5):656-667. [Link]

Sources

Validation & Comparative

Precision Glycomics: 6-Alkynyl-Fucose Metabolic Labeling vs. Lectin Affinity Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of glycomics, the detection of fucosylation—a critical modification in oncology, immunology, and neurobiology—relies primarily on two distinct methodologies: Metabolic Oligosaccharide Engineering (MOE) using analogs like 6-Alkynyl-fucose (6-Alk-Fuc), and Lectin Affinity Detection using carbohydrate-binding proteins like AAL or LCA.

The Verdict:

  • Choose 6-Alkynyl-Fucose when you need to track temporal dynamics (pulse-chase), visualize de novo glycan synthesis, or achieve high signal-to-noise ratios in complex lysates via bioorthogonal "click" chemistry.

  • Choose Lectin Detection for steady-state profiling, linkage-specific analysis (e.g., distinguishing

    
    1-6 vs. 
    
    
    
    1-3), or when working with clinical tissue samples where metabolic labeling is impossible.

Part 1: Mechanistic Deep Dive

6-Alkynyl-Fucose (MOE Strategy)

Mechanism: 6-Alkynyl-fucose is a "trojan horse" substrate. It enters the cell and hijacks the fucose salvage pathway . It is phosphorylated by Fucose Kinase (FUK) and converted to GDP-6-Alk-Fuc by Fucose-1-phosphate guanylyltransferase (FPGT). This activated donor is transported into the Golgi, where Fucosyltransferases (FUTs) incorporate it into nascent glycans.

Expert Insight - The "Dual-Edged" Nature: Unlike passive labels, 6-Alk-Fuc is bioactive. It acts as a potent competitive inhibitor of GDP-L-fucose synthase (FX) , the enzyme responsible for de novo fucose synthesis.

  • Consequence: High concentrations of 6-Alk-Fuc effectively shut down the cell's natural fucose production, forcing the cell to utilize the exogenous alkynyl analog. This results in near-complete replacement of natural fucose with the analog, maximizing labeling efficiency but potentially altering biological function if the alkyne group sterically hinders receptor binding.

Lectin Affinity Detection

Mechanism: Lectins are non-immune proteins that bind specific carbohydrate motifs non-covalently.

  • AAL (Aleuria aurantia): The "Pan-Fucose" standard. Binds preferentially to

    
    1-6 (core) fucose but also recognizes 
    
    
    
    1-3 and
    
    
    1-4 linkages.[1]
  • LCA (Lens culinaris): Highly specific for core

    
    1-6 fucose on N-glycans but requires a mannose core for binding.
    
  • UEA-I (Ulex europaeus): Specific for

    
    1-2 fucose (H-antigen).
    

Part 2: Comparative Performance Analysis

Quantitative Comparison Matrix
Feature6-Alkynyl-Fucose (MOE)Lectin Detection (AAL/LCA)
Target Scope De Novo Synthesis (Pulse-Chase)Total Steady-State Glycome
Specificity Pan-Fucose (Dependent on FUT tolerance)Linkage Specific (e.g., Core vs. Branched)
Background Noise Ultra-Low (Bioorthogonal Click Chemistry)Moderate/High (Non-specific protein binding)
Spatial Resolution Subcellular (Golgi/Cell Surface)Cell Surface / Tissue Architecture
In Vivo Viability Yes (Zebrafish, Mice models)No (Ex vivo staining only)
Toxicity High (Inhibits FX, alters metabolism)None (Applied post-lysis/fixation)
Cost High (Reagent + Click Reagents)Low/Moderate (Biotin-Lectins)
Visualizing the Pathway Differences

FucosylationPathways cluster_cell Intracellular Metabolism Glucose Glucose (De Novo) GDP_Man GDP-Mannose Glucose->GDP_Man FX FX Enzyme (GDP-L-fucose synthase) GDP_Man->FX GDP-Fucose (Native) GDP-Fucose (Native) FX->GDP-Fucose (Native) Blocked by 6-Alk-Fuc AlkFuc 6-Alkynyl-Fucose (Exogenous) AlkFuc->FX Inhibits GDP_AlkFuc GDP-6-Alk-Fuc AlkFuc->GDP_AlkFuc Salvage Pathway (FUK/FPGT) FUTs Fucosyltransferases (Golgi) GDP_AlkFuc->FUTs Glycan Fucosylated Glycan FUTs->Glycan Incorporation Lectin Lectin (AAL/LCA) (Ex Vivo Binding) Glycan->Lectin Affinity Detection (Non-Covalent) Click Click Reaction (Azide-Fluorophore) Glycan->Click MOE Detection (Covalent) GDP-Fucose (Native)->FUTs

Caption: Figure 1.[2] Mechanistic divergence. 6-Alkynyl-Fucose enters via the salvage pathway and inhibits de novo synthesis (FX), replacing native fucose. Lectins bind existing glycans post-synthesis.

Part 3: Experimental Protocols

Protocol A: Metabolic Labeling with 6-Alkynyl-Fucose

Best for: Imaging intracellular trafficking or identifying novel fucosylated proteins.

Reagents:

  • 6-Alkynyl-Fucose (peracetylated for cell permeability).[3]

  • Click Chemistry Kit (CuSO4, THPTA ligand, Sodium Ascorbate).

  • Azide-Tag (Biotin-Azide or AlexaFluor-Azide).

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., HeLa, CHO) at 1x10^5 cells/mL. Allow adherence (24h).

  • Labeling (Pulse): Replace media with fresh media containing 50-200 µM 6-Alkynyl-Fucose .

    • Control: Treat parallel wells with DMSO vehicle or L-Fucose.

    • Duration: Incubate for 24-72 hours. (Note: Longer times maximize incorporation but increase toxicity).

  • Harvest/Fixation:

    • For Imaging: Fix cells with 4% Paraformaldehyde (15 min). Permeabilize with 0.25% Triton X-100.

    • For Western Blot: Lyse cells in RIPA buffer containing protease inhibitors.

  • Click Reaction (The Critical Step):

    • Prepare "Click Mix" fresh: PBS + 100 µM Azide-Tag + 1 mM CuSO4 + 100 µM THPTA + 2.5 mM Sodium Ascorbate.

    • Order of Addition: Ligand (THPTA) premixed with Cu, then Azide, then Ascorbate last to initiate.

    • Incubate samples with Click Mix for 1 hour at Room Temp in the dark.

  • Wash & Detect:

    • Wash 3x with PBS/Tween-20 to remove unreacted dye.

    • Analyze via Confocal Microscopy or Streptavidin-HRP Western Blot.

Protocol B: Lectin Blotting (AAL/LCA)

Best for: Rapid screening of total fucosylation changes in lysates.

Reagents:

  • Biotinylated Lectin (AAL or LCA).

  • Blocking Buffer: 3% BSA in TBST (Do NOT use non-fat milk; milk contains glycoproteins that bind lectins).

Step-by-Step Workflow:

  • Sample Prep: Run 20-50 µg protein lysate on SDS-PAGE. Transfer to PVDF membrane.

  • Blocking: Block membrane with 3% BSA in TBST for 1 hour.

    • Critical: Avoid milk-based blockers.

  • Lectin Incubation:

    • Dilute Biotin-Lectin to 1-5 µg/mL in TBST + 1% BSA.

    • Incubate 1 hour at Room Temp or Overnight at 4°C.

  • Washing: Wash 3x 10 min with TBST.

  • Detection:

    • Incubate with Streptavidin-HRP (1:10,000) for 30 min.

    • Wash 3x 10 min.

    • Develop with ECL substrate.

Part 4: Troubleshooting & Self-Validation

Validating Your System
  • The "Fucose Competition" Control (For MOE):

    • Co-incubate cells with 6-Alk-Fuc (50 µM) + excess natural L-Fucose (500 µM).

    • Result: The signal should disappear. If signal persists, it indicates non-specific sticking of the alkynyl probe or background click reaction.

  • The "Sugar Inhibition" Control (For Lectins):

    • Pre-incubate the lectin with 200 mM L-Fucose (for AAL) or Methyl-α-D-mannoside (for LCA) for 30 min before adding to the blot.

    • Result: Banding pattern should vanish. This confirms the lectin is binding carbohydrates, not protein backbones.

Common Pitfalls
  • MOE Toxicity: If cells detach or morphology changes, reduce 6-Alk-Fuc concentration to <50 µM or reduce incubation time.

  • Lectin Background: High background often comes from endogenous biotin. Use a streptavidin/biotin blocking kit prior to lectin addition if this occurs.

References

  • Kizuka, Y., et al. (2017).[2] "6-Alkynyl-fucose inhibits fucosylation and suppresses cancer cell invasion."[2][4] Cell Chemical Biology. Link

  • Sawa, M., et al. (2006). "Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo." Proceedings of the National Academy of Sciences. Link

  • Isaji, T., et al. (2020). "Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs." International Journal of Molecular Sciences. Link

  • Wands, A.M., et al. (2015).[5] "Fucosylation and protein glycosylation create functional receptors for cholera toxin."[5] eLife.[5] Link

  • Osterne, V.J.S., et al. (2022).[6] "A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities." ACS Chemical Biology. Link

Sources

advantages of 6-Alkynyl-fucose over antibody-based fucosylation analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis vs. Affinity-Based Reagents (Antibodies & Lectins)

Executive Summary

In the landscape of glycoproteomics, detecting fucosylation—a critical modification in oncology, immunology, and biotherapeutics—has traditionally relied on affinity reagents like antibodies and lectins (e.g., Aleuria aurantia lectin, AAL).[1][2] While these tools are foundational, they suffer from steric hindrance, low affinity (


 in 

M range), and an inability to distinguish de novo synthesis from pre-existing pools.

6-Alkynyl-Fucose (6-Alk-Fuc) represents a paradigm shift from affinity detection to covalent metabolic incorporation . By hijacking the cell's fucose salvage pathway, this bioorthogonal probe allows for the global, high-sensitivity labeling of fucosylated glycoconjugates with spatiotemporal precision that antibody-based methods cannot achieve.

Part 1: The Mechanistic Divide

To understand the superiority of 6-Alk-Fuc, one must understand the fundamental difference in recognition mechanisms.

1.1 Affinity vs. Metabolic Incorporation
  • Antibody/Lectin Approach: Relies on the reversible binding of a large protein (approx. 150 kDa for IgG, 72 kDa for AAL) to a surface glycan. This is subject to "epitope masking" in dense glycocalyces (e.g., mucins).

  • 6-Alk-Fuc Approach: A small molecule monosaccharide analog enters the cell, is processed by the Salvage Pathway , and enzymatically transferred onto nascent glycoproteins.[3] The detection utilizes a "Click Chemistry" reaction (CuAAC) with a fluorophore or biotin, forming an irreversible triazole bond.

1.2 Pathway Visualization

The following diagram illustrates the metabolic route of 6-Alk-Fuc compared to the superficial binding of antibodies.

FucosePathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (Salvage Pathway) cluster_golgi Golgi Apparatus cluster_surface Cell Surface Detection AlkFuc 6-Alkynyl-Fucose (Peracetylated) FucK Fucose Kinase AlkFuc->FucK Passive Diffusion & Deacetylation Antibody Antibody/Lectin (Sterically Hindered) LabeledGlycan Alkynyl-Fucose Glycoprotein Antibody->LabeledGlycan Blocked by Sterics GDP_Pyrophos GDP-Fucose Pyrophosphorylase FucK->GDP_Pyrophos Phosphorylation GDP_AlkFuc GDP-6-Alk-Fuc (Activated Donor) GDP_Pyrophos->GDP_AlkFuc Activation FucT Fucosyltransferases (FUTs) GDP_AlkFuc->FucT Transport to Golgi FucT->LabeledGlycan Transfer Glycoprotein Nascent Glycoprotein Glycoprotein->FucT Substrate ClickReagent Azide-Fluorophore (Click Reaction) LabeledGlycan->ClickReagent Covalent Bond (Small Molecule) FinalSignal Fluorescent Signal ClickReagent->FinalSignal

Figure 1: Mechanism of 6-Alkynyl-Fucose incorporation via the Salvage Pathway vs. Antibody binding limitations.

Part 2: Performance Comparison

The following data comparison highlights why 6-Alk-Fuc is the superior choice for dynamic glycan profiling.

FeatureAntibody / Lectin Staining6-Alkynyl-Fucose (Metabolic Labeling)Scientific Advantage
Binding Nature Non-covalent (Reversible,

M)
Covalent Triazole Bond (Irreversible)Signal Stability: Labeled samples can be subjected to harsh washing or SDS-PAGE without signal loss.
Spatial Resolution Low (Limited by size ~150kDa)High (Small molecule ~200Da)Penetration: Accesses core fucose residues and dense mucin domains inaccessible to bulky antibodies.
Temporal Resolution None (Detects total steady-state pool)High (Pulse-Chase capable)Dynamics: Distinguishes newly synthesized glycans from old ones. Essential for turnover studies.
Background High (Non-specific protein binding)Ultra-Low (Bioorthogonal)Specificity: The alkyne handle is biologically inert; signal only comes from the Click reaction.
Toxicity/Perturbation Low (Post-fixation usually)Concentration DependentCaveat: High concentrations of 6-Alk-Fuc can inhibit the de novo pathway (FX enzyme) [1]. Titration is required.
Expert Insight: The "Core Fucose" Blind Spot

Antibodies and lectins (like AAL) struggle to detect core fucosylation (


-1,6 linkage to GlcNAc) on intact cells because it is buried deep within the N-glycan tree. 6-Alk-Fuc is incorporated during synthesis in the Golgi, ensuring that every fucose position (Core, Lewis X, H-antigen) is labeled regardless of its final structural accessibility [2].
Part 3: Validated Experimental Protocol

Objective: Label and visualize de novo fucosylated glycoproteins in HeLa cells.

Phase 1: Metabolic Incorporation (Pulse)
  • Seeding: Seed cells at

    
     cells/mL in complete media. Allow 24h adhesion.
    
  • Reagent Prep: Reconstitute 6-Alk-Fuc (peracetylated) in high-grade DMSO to 10 mM stock.

  • Pulse: Dilute stock to 50 - 100

    
    M  in fresh media.
    
    • Critical Control: Include a DMSO-only vehicle control.

    • Expert Tip: Do not exceed 200

      
      M. High doses can inhibit GDP-fucose synthesis, paradoxically reducing labeling [3].
      
  • Incubation: Incubate for 24–72 hours (depending on protein turnover rates).

Phase 2: Fixation & Permeabilization
  • Wash: PBS wash (x2) to remove extracellular unincorporated sugar.

  • Fix: 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Permeabilize: 0.25% Triton X-100 in PBS for 10 min.

    • Why? The Click reagent (azide-fluorophore) must penetrate the cell to reach the Golgi/cytoplasmic glycoproteins.

Phase 3: The Click Reaction (CuAAC)

Safety Note: This reaction requires Copper (Cu). Copper can be oxidative/toxic to fluorescence if not stabilized.

  • Reaction Cocktail (Prepare fresh):

    • PBS (Buffer)

    • CuSO

      
       (1 mM)
      
    • THPTA or BTTAA Ligand (5 mM) - Crucial for protecting proteins/fluorophores from Cu oxidation.

    • Sodium Ascorbate (10 mM) - Reduces Cu(II) to catalytic Cu(I).

    • Azide-Fluorophore (e.g., Azide-488) (10-20

      
      M).
      
  • Stain: Add cocktail to cells. Incubate 30–60 min at RT in the dark.

  • Wash: Wash extensively (3x 5 min) with PBS containing 1mM EDTA (removes excess Copper).

Workflow Diagram

Workflow Step1 1. Metabolic Pulse (Add 50µM 6-Alk-Fuc) Step2 2. Incubation (24-48 Hours) Step1->Step2 Incorporation into Glycans Step3 3. Fixation (4% PFA) Step2->Step3 Lock Cellular State Step4 4. Click Reaction (CuSO4 + THPTA + Azide-Dye) Step3->Step4 Covalent Tagging Step5 5. Imaging / Analysis (Flow Cytometry or Microscopy) Step4->Step5 Data Acquisition

Figure 2: Step-by-step workflow for metabolic labeling using 6-Alkynyl-Fucose.

Part 4: References
  • Kizuka, Y., et al. (2016).[4] "7-Alkynyl-fucose is a potent and selective inhibitor of fucosylation." Cell Chemical Biology.

  • Sawa, M., et al. (2006).[2] "Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo." Proceedings of the National Academy of Sciences (PNAS).

  • Hsu, T.L., et al. (2007).[2] "Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells." Proceedings of the National Academy of Sciences (PNAS).

  • Thermo Fisher Scientific. "Click-iT™ Fucose Alkyne (tetraacetylfucose alkyne)." User Guide.

Sources

A Researcher's Guide to 6-Alkynyl-fucose: Navigating Cross-Reactivity with Fucosyltransferases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the complex world of glycobiology, metabolic labeling with sugar analogs is a powerful tool. Among these, 6-Alkynyl-fucose (6-Alk-Fuc) has emerged as a popular probe for studying fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins. However, achieving reliable and correctly interpreted results hinges on a crucial, yet often overlooked, factor: the inherent substrate preferences of the enzymes that process it.

This guide provides an in-depth comparison of 6-Alk-Fuc's performance across different mammalian fucosyltransferases (FUTs). Moving beyond a simple product-vs-alternative analysis, we will explore the causality behind its differential reactivity, empowering you to make informed experimental choices and avoid common pitfalls.

The Fucosyltransferase Family: A Spectrum of Specificity

In mammals, a family of at least thirteen fucosyltransferases is responsible for creating the vast diversity of fucosylated structures.[1] These enzymes exhibit distinct localization, acceptor specificity, and linkage chemistry, which are critical to their biological function.[1][2] For the purpose of evaluating 6-Alk-Fuc, we can broadly categorize them:

  • Protein O-Fucosyltransferases (POFUTs): Localized in the endoplasmic reticulum (ER), POFUT1 and POFUT2 directly attach fucose to serine or threonine residues on specific protein domains like Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type-1 Repeats (TSRs).[3][4] This pathway is essential for processes like Notch signaling.[5]

  • Golgi-localized FUTs: This larger group modifies glycan chains on glycoproteins and glycolipids. Key members include:

    • FUT8: The sole enzyme responsible for "core" fucosylation, adding a fucose in an α1,6-linkage to the innermost GlcNAc of N-glycans.[6][7] This modification is critical for modulating the activity of cell surface receptors.[6]

    • α1,2-, α1,3-, and α1,4-FUTs (e.g., FUT1-7, FUT9): These enzymes generate terminal fucosylated structures, including the famous Lewis and H-type blood group antigens, which are crucial in cell adhesion, immunity, and cancer progression.[2][8][9]

Understanding this diversity is the first step in appreciating why a "one-size-fits-all" approach to using 6-Alk-Fuc is scientifically unsound.

Comparative Analysis: How 6-Alkynyl-fucose Performs as a Substrate

The utility of 6-Alk-Fuc is determined by its recognition and transfer by these varied enzymes. Extensive in vitro and cellular studies have revealed a clear hierarchy of preference.

High-Fidelity Substrates: Protein O-Fucosyltransferases (POFUT1 & POFUT2)

For researchers investigating O-fucosylation, 6-Alk-Fuc is an exceptionally effective tool. Both POFUT1 and POFUT2 efficiently utilize the GDP-activated form of 6-Alk-Fuc (GDP-6-Alk-Fuc) to modify their respective protein substrates.[3][8]

Key Experimental Evidence:

  • Mass spectrometry has confirmed that 6-Alk-Fuc is incorporated with high efficiency at the correct consensus sequences on EGF repeats (by POFUT1) and TSRs (by POFUT2).[3][8]

  • Crucially, the presence of the 6-alkynyl group does not impede subsequent glycan elongation, meaning downstream enzymes like Fringe can still act on the modified fucose.[8]

  • Comparative in vitro assays show that POFUT1 and POFUT2 are highly tolerant of modifications at the C-6 position of fucose.[10][11]

The Causality: The high tolerance of POFUTs is likely due to their structural architecture. Crystal structures suggest that the donor substrate binding site in both human POFUT1 and POFUT2 has sufficient space to accommodate the alkynyl group at the C-6 position without causing significant steric hindrance.[8][10]

Poor Substrate: The Case of Core Fucosylation (FUT8)

In stark contrast to the POFUTs, FUT8, the enzyme responsible for all core fucosylation in mammals, is a very poor user of GDP-6-Alk-Fuc.[10][12]

Key Experimental Evidence:

  • In vitro fucosyltransferase assays demonstrate that FUT8 has dramatically lower enzymatic activity with GDP-6-Alk-Fuc compared to its natural substrate, GDP-Fuc.[10][12]

  • Interestingly, other fucose analogs, such as 7-Alkynyl-fucose, are better substrates for FUT8 than 6-Alk-Fuc, highlighting the enzyme's sensitivity to the position of the modification.[10][12]

The Causality: The catalytic groove of human FUT8 is relatively shallow, and the side chain of a key catalytic residue, E373, is in close proximity to the methyl group (C-6) of the fucose moiety.[10][11] This suggests that the bulky alkynyl group at the C-6 position creates a steric clash that prevents efficient binding and catalysis.

The Middle Ground: Golgi-localized Terminal Fucosyltransferases

For the majority of other Golgi-resident FUTs that synthesize terminal structures (e.g., FUT1-7, FUT9), GDP-6-Alk-Fuc is generally a less preferred substrate than GDP-Fuc.[10][11] While some incorporation may occur, its efficiency is often lower than that of other available analogs. Studies comparing multiple analogs found that GDP-7-Alk-Fuc was more commonly tolerated across this group of enzymes.[10][11][13]

Data Summary: Relative Activity of Fucosyltransferases with 6-Alk-Fuc
FucosyltransferaseTypeLocalizationRelative Activity with 6-Alk-FucKey Findings
POFUT1 O-FucosyltransferaseERHigh Efficiently incorporates 6-Alk-Fuc onto EGF repeats.[3]
POFUT2 O-FucosyltransferaseERHigh Efficiently incorporates 6-Alk-Fuc onto TSRs.[8]
FUT8 α1,6-FucosyltransferaseGolgiVery Low A very poor substrate; steric hindrance in the active site.[10][12]
FUT1, 2, 3, 4, 5, 9 Terminal α-FUTsGolgiLow to Moderate Generally show lower activity compared to native GDP-Fuc or GDP-7-Alk-Fuc.[10][11]

A Critical Insight: The "Off-Target" Effect of 6-Alkynyl-fucose

A crucial layer of complexity when using 6-Alk-Fuc in cellular systems is its impact on the endogenous fucosylation pathway. Beyond acting as a substrate, 6-Alk-Fuc functions as a potent and specific inhibitor of FX (TSTA3), the enzyme that catalyzes the final step in the de novo synthesis of GDP-fucose. [14]

Why this matters:

  • Treatment with 6-Alk-Fuc can lead to a significant depletion of the cell's natural GDP-fucose pool.[14]

  • This means any observed biological effect or change in labeling could be a result of general fucosylation inhibition rather than the specific incorporation of the analog.

  • This dual function as both a metabolic label and an inhibitor must be considered during experimental design and data interpretation. For example, a decrease in a fucosylation-dependent process could be due to general inhibition, not just the presence of the alkyne tag on a specific protein.

The metabolic journey of 6-Alk-Fuc, from cellular uptake to its dual roles as a substrate and inhibitor, is a key concept for any researcher in this field.

G cluster_cell Cellular Environment cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_denovo De Novo Pathway Ac4_6AlkFuc Peracetylated 6-Alkynyl-fucose AlkFuc 6-Alkynyl-fucose Ac4_6AlkFuc->AlkFuc Esterases GDP_AlkFuc GDP-6-Alk-Fuc AlkFuc->GDP_AlkFuc Salvage Pathway POFUTs POFUT1 / POFUT2 GDP_AlkFuc->POFUTs High Activity FUT8 FUT8 (Core) GDP_AlkFuc->FUT8 Very Low Activity Other_FUTs Other FUTs (Terminal) GDP_AlkFuc->Other_FUTs Low/Mod. Activity FX FX Enzyme (TSTA3) GDP_AlkFuc->FX INHIBITION O_Fuc O-Fucosylated Proteins (e.g., Notch) POFUTs->O_Fuc Core_Fuc Core-Fucosylated Proteins FUT8->Core_Fuc Terminal_Fuc Terminally Fucosylated Glycans Other_FUTs->Terminal_Fuc GDP_Man GDP-Mannose GDP_Man->FX GDP_Fuc Endogenous GDP-Fuc FX->GDP_Fuc

Caption: Metabolic activation and differential utilization of 6-Alkynyl-fucose.

Experimental Protocol: In Vitro Fucosyltransferase Activity Assay

This protocol provides a framework for directly comparing the activity of a recombinant fucosyltransferase with GDP-Fuc versus GDP-6-Alk-Fuc. This self-validating system allows you to empirically determine the suitability of the analog for your specific enzyme of interest.

1. Objective: To quantitatively or semi-quantitatively measure the transfer of 6-Alk-Fuc from GDP-6-Alk-Fuc to a specific acceptor substrate by a fucosyltransferase in vitro.

2. Materials:

  • Recombinant fucosyltransferase (e.g., purified human FUT8, POFUT1)

  • Acceptor Substrate: A glycoprotein or synthetic glycan known to be a substrate for the target enzyme (e.g., a biantennary N-glycan for FUT8; a folded EGF repeat for POFUT1). The acceptor should have a purification tag (e.g., His-tag, Fc-fusion).

  • Donor Substrates: GDP-L-fucose (control) and GDP-6-Alkynyl-fucose.

  • Reaction Buffer: Typically 50 mM HEPES or Tris-HCl, pH 7.0-7.5, containing 20 mM MnCl₂ and 5 mM ATP (cofactors can vary, optimize for your enzyme).

  • Click Chemistry Reagents: Azide-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore), Copper(II) Sulfate (CuSO₄), and a reducing agent (e.g., Sodium Ascorbate, THPTA).

  • Detection Reagents: Streptavidin-HRP or fluorescence imaging system, appropriate buffers for SDS-PAGE and Western Blot.

3. Step-by-Step Methodology:

  • Step 1: Reaction Setup

    • In separate microcentrifuge tubes, prepare reaction mixtures. For a 20 µL reaction, combine:

      • 10 µL of 2x Reaction Buffer

      • 2 µg of Acceptor Substrate

      • 1 µL of Donor Substrate (e.g., 1 mM stock of GDP-Fuc or GDP-6-Alk-Fuc)

      • X µL of recombinant fucosyltransferase (determine optimal amount empirically)

      • Nuclease-free water to 20 µL.

    • Include crucial controls:

      • No Enzyme Control: Replace enzyme volume with buffer to check for non-enzymatic labeling.

      • No Donor Control: Replace donor substrate with buffer to check for background signal.

    • Incubate reactions at the optimal temperature for your enzyme (e.g., 37°C) for 1-4 hours.

  • Step 2: Click Chemistry Labeling

    • To the 20 µL enzymatic reaction, add the click chemistry cocktail. A typical 5x stock contains: 250 µM Azide-Biotin, 5 mM Sodium Ascorbate (freshly prepared), and 1 mM CuSO₄. Add 5 µL of this 5x stock to each reaction.

    • Incubate at room temperature for 1 hour, protected from light.

  • Step 3: Sample Preparation for Analysis

    • Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Step 4: Detection and Analysis

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with Streptavidin-HRP (for biotin-tagged samples) for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

    • Apply an ECL substrate and image the blot using a chemiluminescence detector.

    • Analysis: Compare the band intensity in the lane with GDP-6-Alk-Fuc to the signal from a positive control (e.g., staining for the acceptor protein itself) to assess incorporation efficiency. The absence or weakness of a band in the GDP-6-Alk-Fuc lane compared to a robust signal from a parallel assay with a different analog would indicate it is a poor substrate.

G cluster_prep 1. Enzymatic Reaction cluster_click 2. Click Labeling cluster_detect 3. Detection Enzyme Recombinant FUT Mix Incubate at 37°C Enzyme->Mix Acceptor Acceptor Substrate Acceptor->Mix Donor GDP-6-Alk-Fuc (or GDP-Fuc) Donor->Mix Click_Mix Incubate at RT Mix->Click_Mix Product: Alkynylated Substrate Click_Reagents Azide-Biotin + CuSO4 + Ascorbate Click_Reagents->Click_Mix SDS SDS-PAGE Click_Mix->SDS Product: Biotinylated Substrate Blot Western Blot SDS->Blot Strep Streptavidin-HRP Incubation Blot->Strep Image Chemiluminescence Imaging Strep->Image

Sources

Precision Profiling of the Fucome: A Technical Guide to 6-Alkynyl-Fucose Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of glycoproteomics, distinguishing bona fide metabolic incorporation from background noise is the primary challenge. While lectins and antibodies have historically served as the workhorses for glycan detection, they suffer from linkage-dependent promiscuity and low affinity. Metabolic Oligosaccharide Engineering (MOE) using 6-Alkynyl-Fucose (6-Alk-Fuc) represents the current gold standard for global fucosylation profiling.

This guide validates the specificity of 6-Alk-Fuc, contrasting it with its azido-analog (6-Az-Fuc) and traditional affinity reagents. Crucially, we explore the unique dual-mechanism of 6-Alk-Fuc: it acts not only as a metabolic substrate but also as a competitive inhibitor of the de novo GDP-fucose synthesis pathway, effectively "clearing the way" for its own incorporation.

Part 1: The Mechanistic Basis of Specificity

To understand why 6-Alk-Fuc is highly specific, one must understand the Fucose Salvage Pathway . Unlike glucose or galactose analogs which can suffer from metabolic scrambling (conversion into other sugars), fucose analogs are generally sequestered within a dedicated pathway.

The Dual-Action Mechanism
  • Salvage Pathway Entry: Peracetylated 6-Alk-Fuc passively diffuses into the cell, is deacetylated by cytosolic esterases, and is phosphorylated by Fucokinase (FucK) .

  • Activation: It is converted to the nucleotide donor GDP-6-Alk-Fuc by GDP-Fucose Pyrophosphorylase .

  • Inhibition (The "Senior Scientist" Insight): Unlike other probes, 6-Alk-Fuc has been shown to inhibit the FX protein (GDP-4-keto-6-deoxymannose-3,5-epimerase/4-reductase), the key enzyme in the de novo synthesis of GDP-fucose from GDP-mannose. This suppresses the cell's endogenous GDP-fucose production, forcing the glycosyltransferases to utilize the exogenous 6-Alk-Fuc probe. This results in exceptionally high signal-to-noise ratios.

Diagram 1: 6-Alk-Fuc Metabolic Pathway & Feedback Inhibition

FucosePathway Exo_Fuc 6-Alk-Fuc (Exogenous) Fuc_1P 6-Alk-Fuc-1-P Exo_Fuc->Fuc_1P Phosphorylation GDP_Fuc_Analog GDP-6-Alk-Fuc (Donor) Fuc_1P->GDP_Fuc_Analog Activation Glycan Labeled Glycan (Glycoprotein) GDP_Fuc_Analog->Glycan Transfer Enz_FX FX Protein (De Novo Enzyme) GDP_Fuc_Analog->Enz_FX Inhibition (-) GDP_Man GDP-Mannose (Endogenous) GDP_Man->Enz_FX GDP_Fuc_Endo GDP-Fucose (Endogenous) Enz_FucK Fucokinase (FucK) Enz_FucK->Exo_Fuc Enz_Pyrophos GDP-Fuc Pyrophosphorylase Enz_Pyrophos->Fuc_1P Enz_FUT Fucosyltransferases (FUTs) Enz_FUT->GDP_Fuc_Analog Enz_FX->GDP_Fuc_Endo

Caption: The Fucose Salvage Pathway showing 6-Alk-Fuc activation and its critical inhibitory effect on the competing de novo pathway (FX enzyme).

Part 2: Comparative Analysis

Why choose 6-Alkynyl-Fucose over the alternatives? The table below synthesizes data regarding toxicity, specificity, and workflow constraints.

Table 1: Comparative Profiling of Fucosylation Probes
Feature6-Alkynyl-Fucose 6-Azido-Fucose Lectins (e.g., AAL, UEA)
Primary Mechanism Metabolic Incorporation (Salvage)Metabolic Incorporation (Salvage)Affinity Binding (Protein-Carbohydrate)
Specificity High (Bioorthogonal)High (Bioorthogonal)Low to Moderate (Linkage dependent)
Cellular Toxicity Low/Moderate (FX inhibition)High (Metabolic perturbation)N/A (Used on fixed cells/lysates)
Steric Hindrance Low (Alkyne group is small)Moderate (Azide is larger)High (Large protein complex)
Background Signal Very Low (Rare in nature)Low (Azides rare, but reduction possible)High (Non-specific protein binding)
Detection Chemistry CuAAC (Requires Copper)SPAAC (Copper-free) or CuAACDirect Fluorophore Conjugate
Best Use Case Global profiling in fixed cells or lysates.Live cell imaging (if SPAAC used), though toxicity limits duration.Rapid staining of specific linkages (e.g.,

-1,6).
Critical Insight: The Toxicity/Efficiency Trade-off

While 6-Azido-fucose allows for copper-free click chemistry (SPAAC), it is significantly more toxic to cells than the alkynyl variant. Research indicates that 6-Az-Fuc can induce cell death within 3 days in sensitive lines (e.g., Neuro2A), whereas 6-Alk-Fuc is generally well-tolerated for labeling durations of 24-72 hours. However, because 6-Alk-Fuc requires Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for detection, it is strictly limited to endpoint analysis (fixed cells or lysates) . Copper is cytotoxic and cannot be used for live-cell tracking.

Part 3: Experimental Validation of Specificity

To claim "specificity" in a publication, you must prove it. A simple fluorescence signal is insufficient. The following validation hierarchy is required for robust data.

The Competition Assay (The "Gold Standard")

If the signal is truly derived from the fucose salvage pathway, it must be out-competed by the natural substrate.

  • Method: Co-incubate cells with 6-Alk-Fuc (e.g., 50 µM) and increasing concentrations of L-Fucose (0, 50, 500 µM).

  • Expected Result: A dose-dependent decrease in fluorescence signal.[1] If the signal remains, the probe is incorporating non-specifically (background sticking).

Enzymatic Digestion
  • Method: Treat labeled lysates with Peptide N-glycosidase F (PNGase F) or specific

    
    -L-fucosidases .
    
  • Expected Result: PNGase F should remove N-linked glycan signals. Fucosidase should abolish the signal entirely.

Mass Spectrometry (Structural Confirmation)
  • Method: Enrich labeled proteins via Biotin-Azide pull-down, digest with trypsin, and analyze via LC-MS/MS.

  • Expected Result: Identification of the modified fucose mass shift (+24 Da for alkyne vs. natural fucose) on specific glycopeptides.

Part 4: Validated Protocol for 6-Alk-Fuc Labeling

Note: This protocol utilizes peracetylated 6-Alk-Fuc to ensure membrane permeability.

Diagram 2: Experimental Workflow

Workflow Step1 1. Cell Culture Seed cells (e.g., HeLa, HEK293) Wait for 70% confluency Step2 2. Metabolic Labeling Add 50 µM 6-Alk-Fuc (Peracetylated) Incubate 24-48 hours Step1->Step2 Initiate Step3 3. Wash & Fixation PBS Wash x3 Fix with 4% PFA (15 min) Step2->Step3 Terminate Metabolism Step4 4. Permeabilization 0.25% Triton X-100 (Essential for intracellular glycans) Step3->Step4 Prepare Membrane Step5 5. Click Reaction (CuAAC) Cocktail: Azide-Fluor 488 + CuSO4 + THPTA + Ascorbate Incubate 1 hr @ RT in dark Step4->Step5 Covalent Tagging Step6 6. Analysis Fluorescence Microscopy or Flow Cytometry Step5->Step6 Readout

Caption: Step-by-step workflow for metabolic labeling of adherent cells using 6-Alkynyl-Fucose and CuAAC detection.

Detailed Methodology
Reagents
  • Probe: Peracetylated 6-Alkynyl-Fucose (Stock: 10 mM in DMSO).

  • Click Cocktail:

    • CuSO4: 1 mM (Catalyst source)

    • THPTA: 5 mM (Ligand - Critical to protect proteins from Cu oxidation)

    • Sodium Ascorbate: 10 mM (Reducing agent, add last)

    • Detection Tag: Azide-PEG3-Biotin or Azide-Fluorophore (10-20 µM)

Procedure
  • Pulse: Treat cells with 50 µM 6-Alk-Fuc in complete media for 24–48 hours. Include a DMSO-only control.

  • Harvest/Fix: Wash cells 3x with PBS. For imaging, fix with 4% Paraformaldehyde (PFA) for 15 min.

  • Permeabilize: Treat with 0.25% Triton X-100 in PBS for 10 min.

  • Click Reaction: Prepare the Click Cocktail. Order of addition matters: Mix PBS, Azide-tag, CuSO4, and THPTA first. Add Sodium Ascorbate immediately before applying to cells.

  • Incubation: Incubate cells with the cocktail for 1 hour at Room Temperature in the dark.

  • Wash: Wash 3x with PBS containing 1 mM EDTA (removes excess copper) and 0.1% Tween-20.

  • Analysis: Proceed to imaging or streptavidin staining (if using biotin-azide).

References

  • Sawa, M., et al. (2006).[1] Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371–12376.

  • Kizuka, Y., et al. (2016). High-Sensitivity and Low-Toxicity Fucose Probe for Glycan Imaging and Biomarker Discovery.[2][3] Cell Chemical Biology, 23(6), 782–792.

  • Hsu, T. L., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells.[1] Proceedings of the National Academy of Sciences, 104(8), 2614–2619.

  • Soriano del Amo, D., et al. (2010). Chemoenzymatic synthesis of the oligosaccharide moiety of the tumor-associated antigen Gb3. Journal of the American Chemical Society, 132(47), 16893–16899. (Validation of CuAAC specificity).

  • Thermo Fisher Scientific. (n.d.). Click-iT™ Fucose Alkyne (tetraacetylfucose alkyne). User Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.